Technical Documentation Center

1-(3-Fluoro-5-methylphenyl)butan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Fluoro-5-methylphenyl)butan-1-amine
  • CAS: 1270409-76-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Strategic Importance in Drug Discovery 1-(3-Fluoro-5-methylphenyl)butan-1-amine is a valuable primary amine sought after in the development of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Drug Discovery

1-(3-Fluoro-5-methylphenyl)butan-1-amine is a valuable primary amine sought after in the development of novel therapeutics. The specific arrangement of the fluoro and methyl groups on the phenyl ring creates a unique electronic and steric profile. This substitution pattern can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. The chiral center at the benzylic carbon further underscores its importance, as different stereoisomers can exhibit distinct pharmacological activities and safety profiles.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 1-(3-fluoro-5-methylphenyl)butan-1-amine can be approached through several strategic disconnections. A common and effective retrosynthetic analysis points to three primary pathways originating from a ketone precursor, 1-(3-fluoro-5-methylphenyl)butan-1-one.

Retrosynthesis cluster_pathways Synthetic Pathways Target 1-(3-Fluoro-5-methylphenyl)butan-1-amine Ketone 1-(3-Fluoro-5-methylphenyl)butan-1-one Target->Ketone Reductive Amination / Oxime Reduction Aldehyde 3-Fluoro-5-methylbenzaldehyde Ketone->Aldehyde Grignard Addition of Propylmagnesium Bromide Nitrile 3-Fluoro-5-methylbenzonitrile Ketone->Nitrile Grignard Addition of Propylmagnesium Bromide

Figure 1. Key retrosynthetic pathways for the target amine.

This guide will focus on the most versatile and commonly employed route, which commences with a Grignard reaction on a commercially available benzaldehyde derivative.

Preferred Synthetic Pathway: From Aldehyde to Amine

This robust, multi-step synthesis offers high yields and adaptability. It involves the initial formation of a secondary alcohol, followed by oxidation to the corresponding ketone, and concludes with a reductive amination to yield the final product.

Step 1: Synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-ol via Grignard Reaction

The synthesis begins with the nucleophilic addition of propylmagnesium bromide to 3-fluoro-5-methylbenzaldehyde.[1] The careful execution of this Grignard reaction is paramount for a successful overall synthesis.

Experimental Protocol:

  • Grignard Reagent Formation: Under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask containing anhydrous tetrahydrofuran (THF). A solution of 1-bromopropane (1.1 equivalents) in anhydrous THF is added dropwise. Gentle heating or the addition of an iodine crystal can be used to initiate the reaction.[2] The reaction is complete when the magnesium has been consumed.

  • Aldehyde Addition: The Grignard solution is cooled to 0°C. A solution of 3-fluoro-5-methylbenzaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise.

  • Reaction Quench and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). It is then carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alcohol.

ReagentMolar Equiv.MW ( g/mol )
3-Fluoro-5-methylbenzaldehyde1.0138.14
Magnesium Turnings1.224.31
1-Bromopropane1.1123.00

Table 1. Stoichiometry for the synthesis of 1-(3-fluoro-5-methylphenyl)butan-1-ol.

Step 2: Oxidation to 1-(3-Fluoro-5-methylphenyl)butan-1-one

The secondary alcohol is oxidized to the ketone. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for its efficiency in this transformation.

Experimental Protocol:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in dichloromethane (DCM), a solution of 1-(3-fluoro-5-methylphenyl)butan-1-ol (1.0 equivalent) in DCM is added.

  • The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite or silica gel to remove chromium salts.

  • The filtrate is concentrated, and the crude ketone is purified by column chromatography.

Step 3: Reductive Amination to 1-(3-Fluoro-5-methylphenyl)butan-1-amine

The final step involves the conversion of the ketone to the primary amine. Reductive amination using an ammonia source and a mild reducing agent is a highly effective method.

Experimental Protocol:

  • The ketone (1.0 equivalent) is dissolved in methanol, followed by the addition of ammonium acetate (10 equivalents).

  • After a brief stirring period, sodium cyanoborohydride (1.5 equivalents) is added portion-wise.

  • The reaction is stirred overnight at room temperature.

  • The solvent is evaporated, and the residue is worked up by partitioning between water and an organic solvent after basifying the aqueous layer.

  • The combined organic extracts are dried and concentrated to afford the crude amine, which can be further purified by acid-base extraction or chromatography.

SynthesisWorkflow Start 3-Fluoro-5-methylbenzaldehyde Alcohol 1-(3-Fluoro-5-methylphenyl)butan-1-ol Start->Alcohol Grignard Reaction Grignard Propylmagnesium Bromide Grignard->Alcohol Oxidation PCC Oxidation Alcohol->Oxidation Ketone 1-(3-Fluoro-5-methylphenyl)butan-1-one Oxidation->Ketone ReductiveAmination Reductive Amination (NH4OAc, NaBH3CN) Ketone->ReductiveAmination Product 1-(3-Fluoro-5-methylphenyl)butan-1-amine ReductiveAmination->Product

Figure 2. Step-wise workflow for the synthesis of the target amine.

Analytical Characterization

The identity and purity of the synthesized compounds at each step should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final amine.

Safety and Handling

  • Grignard Reagents: These are highly reactive and moisture-sensitive. All manipulations must be conducted under anhydrous conditions and an inert atmosphere.

  • Pyridinium Chlorochromate (PCC): PCC is a toxic and potentially carcinogenic chromium (VI) compound. It should be handled with appropriate personal protective equipment in a certified chemical fume hood.

  • Cyanoborohydrides: These reagents are toxic. Care must be taken to avoid acidification of cyanide-containing waste, which would generate highly toxic hydrogen cyanide gas.

References

Sources

Exploratory

An In-Depth Technical Guide to 1-(3-Fluoro-5-methylphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Structure 1-(3-Fluoro-5-methylphenyl)butan-1-amine belongs to the class of fluorinated phenethylamines, a group of compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

1-(3-Fluoro-5-methylphenyl)butan-1-amine belongs to the class of fluorinated phenethylamines, a group of compounds that has garnered significant interest in pharmaceutical research. The strategic introduction of fluorine into drug candidates is a widely recognized approach to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The structure of the title compound features a chiral center at the benzylic carbon, a butyl chain, and a phenyl ring substituted with both a fluorine atom and a methyl group at the meta positions. This specific substitution pattern is anticipated to influence its steric and electronic properties, which are crucial for its interaction with biological targets.

Note on CAS Number: An extensive search of chemical databases did not yield a specific CAS number for 1-(3-Fluoro-5-methylphenyl)butan-1-amine at the time of this writing. The information presented herein is based on established chemical principles and data from structurally analogous compounds.

Proposed Synthesis: Reductive Amination

A highly efficient and widely utilized method for the synthesis of primary amines from ketones is reductive amination.[3][4][5] This two-step, one-pot reaction involves the formation of an intermediate imine from the corresponding ketone, which is then reduced in situ to the desired amine.[6]

The logical precursor for the synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine is 1-(3-fluoro-5-methylphenyl)butan-1-one. The proposed synthetic scheme is outlined below.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 1-(3-Fluoro-5-methylphenyl)butan-1-amine from 1-(3-fluoro-5-methylphenyl)butan-1-one.

Materials:

  • 1-(3-fluoro-5-methylphenyl)butan-1-one

  • Ammonia (aqueous or as ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent (e.g., sodium triacetoxyborohydride)[6]

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether or ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-fluoro-5-methylphenyl)butan-1-one in methanol.

  • Amine Source Addition: Add an excess of the ammonia source (e.g., a 7 M solution of ammonia in methanol or ammonium acetate) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium cyanoborohydride to the reaction mixture in portions. The pH of the reaction should be maintained between 6 and 7 to ensure the selective reduction of the imine in the presence of the ketone.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous hydrochloric acid. This will neutralize any remaining reducing agent and form the hydrochloride salt of the product amine.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the remaining aqueous layer, add a sufficient amount of aqueous sodium hydroxide to basify the solution to a pH > 12. Extract the free amine into an organic solvent such as diethyl ether or ethyl acetate (repeat 3 times).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is particularly effective for the reduction of imines in the presence of carbonyl groups, especially under slightly acidic conditions.[6][7]

  • pH Control: Maintaining a slightly acidic pH is crucial for the formation of the iminium ion, which is more electrophilic and readily reduced than the neutral imine. However, a pH that is too low can lead to the hydrolysis of the imine and inactivation of the amine nucleophile.

  • Excess Ammonia: Using an excess of the ammonia source drives the equilibrium towards the formation of the imine, maximizing the yield of the desired product.

Synthesis_Workflow Ketone 1-(3-Fluoro-5-methylphenyl)butan-1-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine 1-(3-Fluoro-5-methylphenyl)butan-1-amine Imine->Amine + [H] ReducingAgent NaBH3CN ReducingAgent->Amine

Caption: Proposed synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. These values are estimated based on its chemical structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not determined
Solubility Sparingly soluble in water, soluble in organic solvents
pKa (of conjugate acid) ~9-10

Potential Applications in Drug Development

The unique structural features of 1-(3-Fluoro-5-methylphenyl)butan-1-amine make it an interesting candidate for drug discovery, particularly for central nervous system (CNS) targets.

  • Role of the Fluorine Atom: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can block metabolic oxidation at the site of fluorination, thereby increasing the metabolic stability and half-life of the drug.[8] Furthermore, the high electronegativity of fluorine can influence the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[9]

  • The Phenylamine Moiety: The phenethylamine scaffold is a core component of many psychoactive substances and CNS-active drugs.[10][11] These compounds often interact with monoamine neurotransmitter systems, such as those for serotonin, dopamine, and norepinephrine. Depending on the substitution pattern, they can act as receptor agonists, antagonists, or reuptake inhibitors. The specific 3-fluoro-5-methyl substitution pattern may confer selectivity for certain receptor subtypes.

  • Potential as an Entactogen: Structurally related compounds are known to exhibit entactogenic or empathogenic effects, which are therapeutically relevant for conditions like post-traumatic stress disorder (PTSD).[12] The specific combination of substituents in 1-(3-fluoro-5-methylphenyl)butan-1-amine could modulate its activity at serotonin receptors, potentially leading to such prosocial effects.[12]

Research_Workflow Compound 1-(3-Fluoro-5-methylphenyl)butan-1-amine Screening In vitro Pharmacological Screening Compound->Screening Target Binding Assays ADME In vitro ADME/Tox Compound->ADME Metabolic Stability, Permeability Lead_Opt Lead Optimization Screening->Lead_Opt ADME->Lead_Opt In_Vivo In vivo Efficacy and Safety Lead_Opt->In_Vivo Optimized Candidate Clinical Clinical Development In_Vivo->Clinical

Caption: A logical workflow for the preclinical development of the title compound.

Handling and Safety Precautions

As a novel chemical entity, 1-(3-Fluoro-5-methylphenyl)butan-1-amine should be handled with extreme care. The following safety precautions are based on the general hazards associated with aromatic amines and fluorinated organic compounds.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.

  • Toxicological Profile (Anticipated): Aromatic amines can be toxic and may be absorbed through the skin.[13] Some fluorinated compounds can release hazardous decomposition products, such as hydrogen fluoride, upon combustion.[15] The hydrochloride salt of a similar compound, 3-fluoro-3-methylbutan-1-amine, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[16]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(3-Fluoro-5-methylphenyl)butan-1-amine represents a promising, albeit under-documented, chemical entity for drug discovery and development. Its synthesis is achievable through well-established methods like reductive amination. The strategic incorporation of fluorine and a substituted phenyl ring onto a butanamine scaffold suggests its potential for favorable pharmacokinetic properties and CNS activity. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this and related novel compounds.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]

  • SafetyCulture. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • American Chemical Society. (2014). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews. [Link]

  • ResearchGate. (2012). Fluorine in psychedelic phenethylamines. [Link]

  • American Chemical Society. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Purdue University. (n.d.). Fluorine Safety. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-3-methylbutan-1-amine hydrochloride. PubChem. [Link]

  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Royal Society of Chemistry. (2017). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Entactogen. [Link]

  • American Chemical Society. (1993). Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Journal of the American Chemical Society. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

  • National Center for Biotechnology Information. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2017). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Filo. (2024). How would you prepare the following amines from butan-1-ol?(a) Butylamine.. [Link]

  • Quora. (2022). How to convert secondary amine into primary amine. [Link]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of Novel Fluorinated Amines

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, the ability to form strong carbon-fluorine bonds, and its relatively small van der Waals radius—confer a remarkable capacity to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] For novel amines, which represent a vast and privileged class of compounds in drug discovery, fluorination offers a powerful toolkit to enhance metabolic stability, modulate pKa to fine-tune target engagement, and improve membrane permeability.[1][2][3] Consequently, a robust and logically staged screening cascade is paramount to efficiently identify and advance promising fluorinated amine candidates. This guide provides a comprehensive, field-proven framework for the biological activity screening of these unique chemical entities, from initial high-throughput triage to detailed mechanistic deconvolution.

Part 1: The Foundation - High-Throughput Screening (HTS) for Hit Identification

The primary objective of High-Throughput Screening (HTS) is to rapidly and cost-effectively interrogate large libraries of novel fluorinated amines to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[4][5][6][7][8][9] This phase is not about potency or mechanism but about efficiently and accurately identifying starting points for further investigation.

Assay Development: The Blueprint for a Successful Screen

The selection and optimization of the primary assay are critical. The assay must be robust, reproducible, and amenable to automation.[6] For novel fluorinated amines, the initial screen is often target-agnostic (phenotypic) or target-based.

  • Phenotypic Screening: This approach assesses the effect of a compound on a whole organism or cell, without prior knowledge of the specific molecular target. Common examples include anti-proliferative assays against cancer cell lines or antimicrobial screens.

  • Target-Based Screening: This method measures the direct interaction of a compound with a purified protein, such as an enzyme or receptor.[7]

A crucial consideration during assay development is potential interference from the fluorinated amines themselves. For instance, their fluorescence or quenching properties could interfere with common assay readouts like fluorescence intensity or FRET. Therefore, control experiments with the compound library in the absence of the biological target are essential to identify and flag any such artifacts.

Primary Screening Workflow

The primary screen is typically performed at a single, relatively high concentration (e.g., 10-20 µM) to maximize the chances of identifying even weakly active compounds. The workflow is designed for speed and efficiency, often utilizing 384- or 1536-well plates.

HTS_Workflow cluster_prep Preparation cluster_screening Automated Screening cluster_analysis Data Analysis Compound_Library Fluorinated Amine Library (in DMSO) Liquid_Handler Robotic Liquid Handler: Compound Dispensing Compound_Library->Liquid_Handler Assay_Plates Assay-Ready Plates (Cells or Target Protein) Assay_Plates->Liquid_Handler Incubation Incubation Liquid_Handler->Incubation Plate_Reader High-Throughput Plate Reader (e.g., Fluorescence, Luminescence) Incubation->Plate_Reader Raw_Data Raw Data Acquisition Plate_Reader->Raw_Data Normalization Data Normalization (vs. Controls) Raw_Data->Normalization Hit_Selection Hit Identification (Statistical Cutoff, e.g., Z-score > 3) Normalization->Hit_Selection

Fig 1. A generalized workflow for primary high-throughput screening.
Data Analysis and Hit Selection

Robust statistical methods are essential for distinguishing true hits from experimental noise.[4] The Z-score is a commonly used metric to identify active compounds. It measures how many standard deviations a compound's activity is from the mean activity of the plate. A Z-score of >3 or <-3 is often used as a cutoff for hit selection.

Part 2: Hit Confirmation and Secondary Screening

The hits identified in the primary screen are subjected to a series of secondary assays to confirm their activity, assess their potency, and begin to profile their broader biological effects. This phase is about weeding out false positives and prioritizing the most promising compounds.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the primary hits, often using freshly prepared compound stocks, to ensure the observed activity is reproducible.[10] Confirmed hits are then evaluated in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Orthogonal and Counter-Screens

To further validate the hits, it is crucial to employ orthogonal assays that measure the same biological endpoint but with a different technology. For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target.

Counter-screens are used to identify compounds that interfere with the assay technology itself or exhibit non-specific activity. For target-based screens, a counter-screen against a related but non-target protein can help assess selectivity.

Early Cytotoxicity Profiling

A critical early assessment for any potential therapeutic is its general cytotoxicity. Several rapid, plate-based assays can provide an initial indication of a compound's toxicity profile.

Table 1: Common In Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases.[11][12][13]Inexpensive, widely used.Can be affected by compounds that interfere with cellular metabolism.[12]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[11][12][13][14]Direct measure of cell death.Less sensitive for early cytotoxic events compared to MTT.[11]
Neutral Red Uptake Assesses the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.[11]Sensitive to early cytotoxic events.Can be influenced by compounds affecting lysosomal pH.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluorinated amine for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Part 3: Lead Generation - ADME and Safety Profiling

Promising hits that have been validated and show acceptable cytotoxicity profiles are advanced to the lead generation stage. Here, the focus shifts to understanding their drug-like properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and further assessing their safety profiles.[15][16] The unique properties of fluorine can significantly impact these parameters.[1][2][3][17][18][19]

In Vitro Metabolic Stability and CYP450 Inhibition

The carbon-fluorine bond is exceptionally strong, often making fluorinated compounds more resistant to metabolic degradation.[1][2][3] However, it is crucial to experimentally determine their metabolic stability, typically using liver microsomes or hepatocytes.

Furthermore, many drugs are metabolized by the cytochrome P450 (CYP) family of enzymes.[20] Inhibition of these enzymes by a novel compound can lead to adverse drug-drug interactions.[20][21] Therefore, assessing the inhibitory potential of fluorinated amines against the major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a regulatory requirement and a critical step in drug development.[20][21][22][23][24]

Experimental Protocol: CYP450 Inhibition Assay (IC50)

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the fluorinated amine at various concentrations.

  • Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.[22]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the fluorinated amine and determine the IC50 value.[22]

Cardiotoxicity Screening: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[25] It is imperative to assess the potential for hERG inhibition early in the drug discovery process.[25][26][27]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply the fluorinated amine at multiple concentrations to the cells using an automated patch-clamp system (e.g., QPatch or SyncroPatch).[25][26]

  • Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Screening_Cascade cluster_discovery Hit Discovery cluster_profiling Hit-to-Lead Profiling cluster_optimization Lead Optimization Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH) Dose_Response->Cytotoxicity ADME In Vitro ADME (Metabolic Stability, CYP Inhibition) Cytotoxicity->ADME Safety Safety Screening (hERG Assay) ADME->Safety Lead_Candidate Lead Candidate Safety->Lead_Candidate

Fig 2. A tiered screening cascade for novel fluorinated amines.

Part 4: Mechanism of Action (MoA) and Hit-to-Lead Optimization

Once a fluorinated amine has demonstrated promising activity, potency, and an acceptable safety profile, the focus shifts to understanding its mechanism of action (MoA) and optimizing its structure to improve its overall properties.[10][15]

Elucidating the Mechanism of Action

Determining how a compound exerts its biological effect is a complex but critical undertaking.[28] A variety of techniques can be employed:

  • Affinity Chromatography: Immobilizing the fluorinated amine on a solid support to "pull down" its binding partners from a cell lysate.[28][29]

  • Gene Expression Profiling: Using techniques like RNA sequencing to understand how the compound alters the transcriptional landscape of a cell.[28][29]

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) can confirm direct target engagement and provide detailed information on binding kinetics and thermodynamics.[30][31]

Hit-to-Lead Optimization

The hit-to-lead process involves iterative cycles of chemical synthesis and biological testing to refine a "hit" into a "lead" compound with an optimized balance of potency, selectivity, and ADME properties.[10][15][32] For fluorinated amines, this can involve:

  • Varying the position and number of fluorine atoms: This can have a profound impact on activity and physicochemical properties.[17][33]

  • Modifying the amine core: Altering the amine structure to improve target engagement and reduce off-target effects.

  • Introducing other functional groups: To enhance solubility, permeability, or other desirable properties.

The data generated from the screening cascade described in this guide provides the essential foundation for making informed decisions during the hit-to-lead optimization process, ultimately increasing the probability of successfully advancing a novel fluorinated amine into preclinical and clinical development.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Drug development hit and lead optimization. (2025, January 30). Pion Inc.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ACS Publications.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
  • Hart, T. (2012). Determining the mode of action of bioactive compounds. Current Opinion in Chemical Biology, 16(1-2), 125–131. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2013). PubMed Central.
  • Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18531–18544. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (n.d.). PubMed Central.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • CYP Inhibition Assays. (n.d.). Eurofins Discovery.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). PubMed Central.
  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review.
  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759–769. [Link]

  • Identification of first active compounds in drug discovery. how to proceed?. (2024, January 24). Frontiers.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications.
  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (2025, August 7). ResearchGate.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024, June 29). Hilaris Publisher.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021, September 10). ACS Publications.
  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). PubMed Central.
  • High-Throughput Screening for Discovery of Novel Solid Forms. (2024, May 11). Eurofins.
  • hERG Safety Assay. (n.d.). Creative Bioarray.
  • Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PubMed Central.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI.
  • Determination of Fluorine in Biological Materials: A Review. (n.d.). Semantic Scholar.
  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences.
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (n.d.). MDPI.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). AZoNetwork.
  • Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020, June 25). ACS Publications.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
  • What is the hit to lead process in drug discovery?. (2025, May 21). Sygnature Discovery.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information.
  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs.
  • Wu, Y., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols, 2(1), 100312. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (n.d.). PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of the novel chiral amine, 1-(3-Fluoro-5-methylphenyl)butan-1-amine. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of the novel chiral amine, 1-(3-Fluoro-5-methylphenyl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic workflow, explaining the rationale behind each analytical choice and demonstrating how a cascade of spectroscopic and chromatographic data converges to deliver an unambiguous structural assignment.

The core principle of this guide is the establishment of a self-validating analytical system. Each technique provides a unique piece of the structural puzzle, and the congruence of data across multiple orthogonal methods ensures the highest degree of confidence in the final elucidated structure. We will proceed from establishing the molecular formula and identifying key functional groups to mapping the precise connectivity of every atom and, finally, resolving the compound's stereochemistry.

Strategic Workflow for Structure Elucidation

The structural confirmation of a new molecular entity like 1-(3-Fluoro-5-methylphenyl)butan-1-amine is a multi-faceted process. Our approach is systematic, beginning with broad-stroke characterization and progressively refining our understanding with high-resolution techniques.

G cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Stereochemistry cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Map Proton & Carbon Environments MS->NMR_1D IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D HPLC Chiral HPLC Separate & Quantify Enantiomers NMR_2D->HPLC Confirmation Final Structure Assignment HPLC->Confirmation

Caption: Overall workflow for the structure elucidation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

Part 1: Establishing the Molecular Blueprint - Mass Spectrometry and IR Spectroscopy

The first step is to ascertain the fundamental properties of the molecule: its mass, elemental composition, and the types of chemical bonds present.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and can help determine the chemical formula of a compound.[1][2] For a primary amine like the target molecule, the "Nitrogen Rule" is a key diagnostic tool. This rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[3]

Expected Data for 1-(3-Fluoro-5-methylphenyl)butan-1-amine:

ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₆FNBased on the known structure.
Monoisotopic Mass 181.1267 g/mol Calculated from the most abundant isotopes of C, H, F, and N.
Nominal Mass 181 g/mol The integer mass of the most abundant isotopes.
Molecular Ion [M]⁺ m/z 181Adheres to the Nitrogen Rule for a single nitrogen atom.[3]
Protonated Molecule [M+H]⁺ m/z 182Commonly observed in soft ionization techniques like ESI.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is chosen to readily form the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to predict the elemental composition based on the high-resolution mass measurement. The predicted formula should match C₁₁H₁₆FN with a mass error of less than 5 ppm.

A characteristic fragmentation pattern in mass spectrometry for amines is α-cleavage, where the bond between the α and β carbons is broken.[3] This would result in the formation of a stable iminium ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[4] For a primary aromatic amine, we expect to see characteristic absorptions for the N-H bonds, C-H bonds (both aromatic and aliphatic), and the C-N bond.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Primary Amine (N-H) 3400-3300 (two bands)Asymmetric & Symmetric Stretch[5]
Primary Amine (N-H) 1650-1580Scissoring (Bending)[6]
Aromatic C-H 3100-3000Stretch
Aliphatic C-H 3000-2850Stretch
Aromatic C=C 1600-1450Ring Stretch
C-N 1335-1250Stretch (Aromatic Amine)[5]
C-F 1250-1000Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and correlate them with the expected functional groups. The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a strong indicator of a primary amine.[5]

Part 2: Assembling the Puzzle - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for small molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7][8]

1D NMR (¹H, ¹³C, and ¹⁹F): A Census of Atoms

One-dimensional NMR spectra provide a count of the unique proton, carbon, and fluorine environments in the molecule.

Expected ¹H NMR Data (in CDCl₃, 500 MHz):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H2, H4, H6)6.5 - 7.0m3HProtons on the substituted benzene ring.
Methine (CH-NH₂)~3.5 - 4.0t1HDeshielded by the adjacent nitrogen atom.
Amine (NH₂)1.5 - 2.5br s2HBroad signal due to quadrupolar relaxation and exchange.[9]
Aromatic Methyl (CH₃)~2.3s3HAttached directly to the aromatic ring.
Methylene (CH₂)1.2 - 1.8m4HAliphatic protons in the butyl chain.
Methyl (CH₃)0.8 - 1.0t3HTerminal methyl group of the butyl chain.

Expected ¹³C NMR Data (in CDCl₃, 125 MHz):

CarbonChemical Shift (δ, ppm)Rationale
Aromatic (C-F)161 - 164 (d, ¹JCF ≈ 245 Hz)Carbon directly bonded to fluorine shows a large one-bond coupling.
Aromatic (C-CH₃, C-CH)138 - 145Quaternary carbons on the aromatic ring.
Aromatic (CH)110 - 130Aromatic carbons bearing a proton.
Methine (CH-NH₂)50 - 60Aliphatic carbon attached to the nitrogen.
Aliphatic (CH₂)20 - 40Carbons in the butyl chain.
Aromatic Methyl (CH₃)~21Methyl group on the aromatic ring.
Aliphatic Methyl (CH₃)~14Terminal methyl group of the butyl chain.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift will be relative to a standard such as CFCl₃.

  • D₂O Shake: To confirm the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the amine protons should disappear due to H-D exchange.[9]

2D NMR: Mapping the Connections

Two-dimensional NMR experiments are crucial for establishing the bonding network within the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between the methine proton and the adjacent methylene group in the butyl chain, and among the protons within the butyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, for example, showing a correlation from the aromatic methyl protons to the quaternary carbon on the ring.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlations cluster_2 Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Confirmed 2D Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of 2D NMR data to confirm the molecular structure.

Part 3: Resolving Chirality - Enantioselective HPLC

The presence of a stereocenter at the benzylic carbon (C1 of the butyl chain) means that 1-(3-Fluoro-5-methylphenyl)butan-1-amine exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers.[10][11]

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[12]

  • Mobile Phase Optimization: A typical starting mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and prevent tailing.[13]

  • Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or another wavelength where the aromatic ring absorbs).

    • Injection Volume: 10 µL

  • Data Analysis: A successful separation will show two distinct peaks with equal area for the racemic mixture. The retention times will identify each enantiomer, and the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

The choice between HPLC and Supercritical Fluid Chromatography (SFC) for chiral separations is also a key consideration. SFC can offer faster analysis times and is often considered a more environmentally friendly "green" chemistry technique.[14]

Conclusion

By systematically applying this integrated analytical workflow, a complete and unambiguous structural elucidation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine can be achieved. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, chiral HPLC resolves and quantifies the individual enantiomers. This self-validating approach, where each piece of data corroborates the others, ensures the highest level of scientific rigor and confidence in the final structural assignment, a critical requirement in modern drug discovery and development.[15][16]

References

  • NMR Spectroscopy Of Amines - JoVE. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. Available at: [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. Available at: [Link]

  • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane: A General Reagent for Determining the ee of α-Chiral Amines - ResearchGate. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery - Spectroscopy Online. Available at: [Link]

  • IR: amines - University of Calgary. Available at: [Link]

  • Solving Structures with MS, IR and NMR Lecture Course: Lesson 7 - Carbon 13 Analysis - ChemComplete. Available at: [Link]

  • Mass Spectrometry of Amines - JoVE. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)

  • Structure Elucidation, NMR, HPLC-MS Analytics - MicroCombiChem GmbH. Available at: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PubMed Central. Available at: [Link]

  • NMR Spectroscopy in Drug Design - ResearchGate. Available at: [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules - ACS Publications. Available at: [Link]

  • FTIR spectra to determine the amine functional groups on urea - ResearchGate. Available at: [Link]

  • Small molecule analysis using MS - Bioanalysis Zone. Available at: [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research - Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Improving Small Molecule Characterization - AnalyteGuru - Thermo Fisher Scientific. Available at: [Link]

  • Organic Nitrogen Compounds II: Primary Amines - Spectroscopy Online. Available at: [Link]

  • NMR spectrometry analysis for drug discovery and development - News-Medical.Net. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - ResearchGate. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. Available at: [Link]

Sources

Foundational

The Strategic Role of Fluorine in Modulating the Bioactivity of 1-(3-Fluoro-5-methylphenyl)butan-1-amine: A Technical Guide

Introduction: The Unique Impact of Fluorine in Modern Drug Discovery The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is attri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Impact of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is attributed to fluorine's unique properties, including its small size (van der Waals radius of 1.47 Å), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the carbon-fluorine (C-F) bond.[1] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced bioactivity, metabolic stability, and target selectivity.[1][3][4] This guide will provide an in-depth technical analysis of the anticipated role of the fluorine atom in 1-(3-Fluoro-5-methylphenyl)butan-1-amine, a compound of interest in contemporary drug development. We will explore its predicted effects on metabolic stability, target engagement, and overall bioactivity, and provide detailed experimental protocols for the validation of these hypotheses.

Deconstructing the Molecule: A Structural and Physicochemical Analysis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

The structure of 1-(3-Fluoro-5-methylphenyl)butan-1-amine presents a fascinating case study in the strategic application of fluorine in drug design. The presence of a fluorine atom at the meta-position of the phenyl ring, alongside a methyl group, is predicted to have a profound impact on the molecule's electronic and conformational properties.

Predicted Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity (pKa), and membrane permeability.[1][5]

PropertyPredicted Effect of FluorineRationale
Lipophilicity (logP) IncreasedThe substitution of a hydrogen atom with a more lipophilic fluorine atom on an aromatic ring generally increases the overall lipophilicity of the molecule.[6][7] This can enhance its ability to cross cellular membranes, including the blood-brain barrier.[6][7]
Basicity (pKa of the amine) DecreasedThe strong electron-withdrawing nature of the fluorine atom can reduce the electron density of the phenyl ring, which in turn can lower the pKa of the benzylic amine.[1][5] This modulation of basicity can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, and target interaction.
Metabolic Stability IncreasedThe C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[8][9] Placing the fluorine at a potential site of metabolism can "block" this pathway, thereby increasing the compound's half-life.[8][10]

Hypothesized Bioactivity and Mechanism of Action: A Focus on Monoamine Transporters

Given its structural similarity to phenethylamine derivatives, which are known to interact with monoamine transporters, it is hypothesized that 1-(3-Fluoro-5-methylphenyl)butan-1-amine will exhibit activity as a monoamine reuptake inhibitor or releasing agent.[11] Phenylbutan-1-amine derivatives have been explored for various biological activities.[12] The fluorine and methyl substitutions are expected to modulate its potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The fluorine atom, through its electronic effects, can influence the binding affinity of the molecule to its target proteins.[1][10] It can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone or form hydrogen bonds with specific residues. The increased lipophilicity conferred by the fluorine may also enhance its penetration into hydrophobic binding pockets.[10][13]

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypotheses outlined above, a series of in vitro experiments are proposed. These protocols are designed to be self-validating and provide a comprehensive understanding of the compound's bioactivity.

Workflow for a Comprehensive Bioactivity Assessment

G cluster_0 Phase 1: Physicochemical & Metabolic Profiling cluster_1 Phase 2: Target Engagement & Functional Activity A Synthesis & Purification of 1-(3-Fluoro-5-methylphenyl)butan-1-amine B LogP & pKa Determination A->B C In Vitro Metabolic Stability Assay (Human Liver Microsomes) A->C D CYP450 Inhibition Assay A->D E Receptor Binding Assays (DAT, NET, SERT) A->E F Monoamine Uptake Inhibition Assays A->F C->E Proceed if metabolically stable

Caption: A logical workflow for the comprehensive evaluation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This assay will determine the rate at which 1-(3-Fluoro-5-methylphenyl)butan-1-amine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14][15][16]

Objective: To assess the metabolic stability of the test compound in human liver microsomes.

Materials:

  • 1-(3-Fluoro-5-methylphenyl)butan-1-amine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).[17][18]

  • Pre-incubate the plate at 37°C for 5-10 minutes.[14]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.[14][17]

  • Include control wells: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic instability.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Experimental Protocol 2: CYP450 Inhibition Assay

This assay will determine if the test compound inhibits the activity of major drug-metabolizing CYP enzymes, which is crucial for assessing potential drug-drug interactions.[19]

Objective: To evaluate the inhibitory potential of the test compound against major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Recombinant human CYP450 enzymes

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compound and known inhibitors (positive controls)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in buffer.

  • In a 96-well plate, add the buffer, the specific CYP450 enzyme, and the test compound/inhibitor.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Add the fluorogenic probe substrate and the NADPH regenerating system to initiate the reaction.[19][20]

  • Incubate at 37°C for a specified time (e.g., 20 minutes).[20]

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific buffer).[20]

  • Measure the fluorescence of the product using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol 3: Receptor Binding Assays for Monoamine Transporters

These assays will determine the affinity of the test compound for DAT, NET, and SERT.[21][22][23]

Objective: To determine the binding affinity (Ki) of the test compound for human DAT, NET, and SERT.

Materials:

  • Cell membranes expressing human DAT, NET, or SERT

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Assay buffer

  • Test compound and known displacers (for non-specific binding)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or a known displacer (for non-specific binding).

  • Incubate the plate for a specified time at a specific temperature to reach equilibrium.[24]

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.[22]

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[22]

  • Dry the filter mats and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

Visualizing the Receptor Binding Assay Workflow

G A Prepare Reagents: Cell Membranes, Radioligand, Test Compound, Buffers B Incubate Reagents in 96-well Plate A->B Step 1 C Rapid Filtration through Glass Fiber Filters B->C Step 2 D Wash Filters to Remove Unbound Radioligand C->D Step 3 E Add Scintillation Fluid & Quantify Radioactivity D->E Step 4 F Data Analysis: Calculate IC50 and Ki E->F Step 5

Caption: A streamlined workflow for the monoamine transporter receptor binding assay.

Conclusion: The Anticipated Significance of Fluorine in 1-(3-Fluoro-5-methylphenyl)butan-1-amine's Bioactivity

The strategic placement of a fluorine atom in 1-(3-Fluoro-5-methylphenyl)butan-1-amine is predicted to confer several advantageous properties, including enhanced metabolic stability, modulated lipophilicity for improved membrane permeability, and specific interactions with its biological target.[1][3] The proposed experimental protocols provide a robust framework for validating these hypotheses and elucidating the precise role of fluorine in the bioactivity of this compound. The insights gained from these studies will not only be crucial for the development of this specific molecule but will also contribute to the broader understanding of fluorine's role in medicinal chemistry.

References

  • M. K. Pádua, et al. (2021). The role of fluorine in medicinal chemistry. Pharmaceuticals, 14(8), 759. [Link]

  • J. M. Smith, et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1546-1557. [Link]

  • S. Purser, et al. (2008). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 51(12), 3275-3285. [Link]

  • A. A. G. El-Faham, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5482. [Link]

  • M. Schlessinger, et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(3), 358. [Link]

  • S. Singh, et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-21. [Link]

  • ResearchGate. (n.d.). Examples of biologically active: (a) 1-phenyl-1-ethanol-2-amine derivatives. Retrieved from [Link]

  • S. G. Van Vleet, et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(15), 6481-6505. [Link]

  • M. Dabur, et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. International Journal of Molecular Sciences, 21(9), 2989. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • M. H. Baumann, et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4437-4448. [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • J. M. Smith, et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • V. Smirnovas, et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • ResearchGate. (2016). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]

  • T. M. H. Olejar, et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1466-1474. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • M. Meanwell. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(10), 915-936. [Link]

  • ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • ResearchGate. (2020). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • J. T. C. Liu, et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of Visualized Experiments, (32), 1470. [Link]

  • A. K. Ghosh, et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 255-256, 110002. [Link]

  • J. M. Smith, et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2019). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • H. Aoki, et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 66(2), e01844-21. [Link]

  • ResearchGate. (2024). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • S. D. Kahl, et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • J. M. Smith, et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1546-1557. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • S. G. Van Vleet, et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(15), 6481-6505. [Link]

  • DOST-PNRI. (2017, March 29). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

Sources

Exploratory

A Technical Guide to the Procurement and Validation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine for Pharmaceutical Research

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Arylamines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Arylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. When combined with an arylamine motif, these molecules become highly valuable chiral building blocks for a diverse range of therapeutic agents.[2][3][4]

This guide focuses on a specific, yet representative, member of this class: 1-(3-Fluoro-5-methylphenyl)butan-1-amine . This compound embodies the structural features—a chiral benzylic amine, a fluorine substituent for metabolic modulation, and a methyl group for steric and electronic influence—that are highly sought after in the synthesis of novel pharmaceutical candidates.

However, a preliminary survey of the chemical supplier landscape reveals that this specific molecule is not a readily available, off-the-shelf reagent. This scenario is common for researchers working on the cutting edge of drug development. Therefore, this document serves as a comprehensive technical guide not just to the compound itself, but to the essential process of sourcing, procuring, and validating a specialized, non-stock chemical intermediate through custom synthesis.

Part 1: Commercial Availability Assessment

An initial search of major chemical supplier databases indicates that 1-(3-Fluoro-5-methylphenyl)butan-1-amine is not a standard catalog item. Instead, a number of structurally related compounds are commercially available, suggesting that the necessary synthetic precursors and methodologies are established. This information is critical, as it provides both potential starting points for a custom synthesis inquiry and possible alternative structures for initial screening studies.

Compound NameCAS NumberNotes & Potential Suppliers
1-(3-Fluoro-5-methylphenyl)butan-1-ol1314924-30-5The corresponding alcohol, a direct precursor via oxidation/reductive amination. Available from suppliers like BLDpharm.[5]
1-(3-Fluoro-5-methylphenyl)propan-1-amine1255306-18-3A close homolog with a propyl instead of a butyl chain. Available from BLDpharm.[6]
1-(3-Fluoro-5-methylphenyl)ethan-1-amine1270461-30-7A close homolog with an ethyl instead of a butyl chain. Available from BLDpharm.[7]
(R)-1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-amine1023289-47-5A structural isomer, indicating feasibility of the substituted phenylamine core. Listed on MOLBASE.[8]
1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine1270488-24-8An unsaturated analog, potentially useful for further functionalization. Available from BLDpharm.[9]

This assessment confirms that while the target molecule requires specific sourcing, the chemical space around it is accessible, providing confidence that a custom synthesis project is feasible.

Part 2: Procurement Strategy for Non-Stock Chemicals via Custom Synthesis

When a required compound is not commercially available, the most effective route is to engage a partner for custom synthesis. This process requires a systematic approach to ensure clarity, quality, and timely delivery.

The Custom Synthesis Workflow

The procurement process can be visualized as a multi-stage workflow, ensuring checkpoints for scientific and commercial validation throughout.

Custom Synthesis Workflow Figure 1: Workflow for Custom Synthesis Procurement cluster_researcher Researcher's Responsibilities cluster_supplier Synthesis Partner's Responsibilities A Initial Search & Availability Assessment B Identify Potential Custom Synthesis Partners A->B C Prepare & Submit Request for Quotation (RFQ) B->C D Technical & Commercial Evaluation of Quotes C->D E Select Partner & Issue Purchase Order D->E F Synthesis & In-Process QC by Partner E->F G Final QC & Certificate of Analysis (CoA) F->G H Shipping & Logistics G->H I In-House Receipt & Quarantine H->I J Independent QC Validation I->J K Release for Research Use J->K

Caption: A logical flow for procuring and validating a custom-synthesized chemical.

Step-by-Step Guide to Custom Synthesis
  • Identify Potential Partners: Begin with companies known for their catalog of related building blocks. Suppliers like BLDpharm and the custom synthesis arms of larger distributors like Sigma-Aldrich are excellent starting points.

  • Prepare a Request for Quotation (RFQ): A detailed RFQ is crucial for receiving accurate and comparable quotes. It must include:

    • Compound Name: 1-(3-Fluoro-5-methylphenyl)butan-1-amine

    • CAS Number: Not available (state as "new compound")

    • Structure: Provide a clear chemical drawing.

    • Required Quantity: e.g., 5 g, 25 g.

    • Required Purity: Specify the analytical method for confirmation (e.g., >98% by HPLC).

    • Required Analytical Data: List the essential data for validation. This should, at a minimum, include:

      • ¹H NMR (Proton Nuclear Magnetic Resonance)

      • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

      • LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm mass and purity.

    • Chirality: Specify if a specific enantiomer (R or S) or the racemic mixture is required. For initial studies, a racemate is often more cost-effective.

  • Evaluate Quotations: Compare partners based on:

    • Cost: The quoted price for the synthesis.

    • Timeline: The estimated delivery time.

    • Technical Confidence: Does their communication inspire confidence? Do they provide a proposed synthetic route?

    • Track Record: Their reputation for quality and reliability.

Part 3: Proposed Synthesis and In-House Validation

A key aspect of technical oversight is understanding the likely synthetic route. This knowledge allows for more informed discussions with the synthesis partner and aids in designing an effective validation strategy.

Plausible Synthetic Route: Reductive Amination

A highly efficient and common method for synthesizing primary amines from ketones is reductive amination .[10] This two-step, one-pot process is likely the most logical approach for a custom synthesis lab.

Reductive Amination Pathway Figure 2: Proposed Synthesis via Reductive Amination Ketone 1-(3-Fluoro-5-methylphenyl)butan-1-one (Precursor Ketone) Imine Intermediate Imine Ketone->Imine + Ammonia (-H2O) Ammonia Ammonia (NH3) (Amine Source) Ammonia->Imine Amine 1-(3-Fluoro-5-methylphenyl)butan-1-amine (Target Product) Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Ni) ReducingAgent->Amine

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating 1-(3-Fluoro-5-methylphenyl)butan-1-amine in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Investigating 1-(3-Fluoro-5-methylphenyl)butan-1-amine The landscape of medicinal chemistry is in a constant state of evol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 1-(3-Fluoro-5-methylphenyl)butan-1-amine

The landscape of medicinal chemistry is in a constant state of evolution, with a significant focus on the exploration of novel chemical entities that can interact with central nervous system (CNS) targets. Within this domain, the substituted phenethylamine scaffold has historically been a highly fruitful starting point for the development of a wide array of therapeutic agents, including stimulants, antidepressants, and anorectics.[1][2] The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.[3][4]

This document provides a comprehensive guide for the investigation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine , a novel compound with potential psychoactive properties. Due to its structural similarity to known monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, this compound warrants a thorough investigation for its potential therapeutic applications, particularly in the context of mood disorders and neurological conditions.[5][6] These application notes will detail a proposed synthetic route, analytical characterization, and a cascade of in vitro and in silico assays to elucidate its pharmacological profile.

Physicochemical Properties (Predicted)

A preliminary in silico analysis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine provides a foundation for its handling and experimental design.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₆FNPubChem
Molecular Weight181.25 g/mol PubChem
XLogP32.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine can be achieved through a reductive amination pathway, a robust and widely used method in medicinal chemistry.

G cluster_0 Proposed Synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine 3-Fluoro-5-methylacetophenone 3-Fluoro-5-methylacetophenone Intermediate_Ketone 1-(3-Fluoro-5-methylphenyl)butan-1-one 3-Fluoro-5-methylacetophenone->Intermediate_Ketone 1. Grignard reaction with Propylmagnesium bromide 2. Aqueous workup Butyllithium Butyllithium Final_Product 1-(3-Fluoro-5-methylphenyl)butan-1-amine Intermediate_Ketone->Final_Product Reductive Amination Ammonia Ammonia Ammonia->Final_Product Reducing_Agent Sodium borohydride or Catalytic Hydrogenation Reducing_Agent->Final_Product

Caption: Proposed synthetic workflow for 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

Protocol for Synthesis
  • Synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-one:

    • To a solution of 3-fluoro-5-methylacetophenone in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.

    • Stir the reaction mixture for 1 hour at this temperature.

    • Slowly add ethyl acetate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Reductive Amination to Yield 1-(3-Fluoro-5-methylphenyl)butan-1-amine:

    • Dissolve the synthesized ketone in methanol, and add an excess of ammonium acetate.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride in portions, and continue stirring for 24 hours.

    • Acidify the reaction mixture with 2M HCl and wash with diethyl ether.

    • Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmationResonances corresponding to the aromatic and aliphatic protons and carbons, with splitting patterns consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used for accurate mass determination.[7][8]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, indicating a high degree of purity (ideally >95%).

Pharmacological Evaluation Workflow

A tiered approach is recommended for the pharmacological characterization of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, starting with in silico and in vitro assays, and progressing to more complex cellular and potentially in vivo models.

G cluster_1 Pharmacological Evaluation Workflow In_Silico_Screening In Silico Screening (Molecular Docking) Primary_In_Vitro_Assays Primary In Vitro Assays In_Silico_Screening->Primary_In_Vitro_Assays Target Identification Secondary_In_Vitro_Assays Secondary In Vitro Assays (Functional Assays) Primary_In_Vitro_Assays->Secondary_In_Vitro_Assays Hit Confirmation Lead_Optimization Lead Optimization (SAR Studies) Secondary_In_Vitro_Assays->Lead_Optimization Mechanism of Action

Sources

Application

The Strategic Integration of Fluorinated Amines in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Fluorine Advantage in Amine-Containing Pharmaceuticals The introduction of fluorine into drug candidates, a strategy known as "fluorine chemistry," has become an indispensable tool in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Amine-Containing Pharmaceuticals

The introduction of fluorine into drug candidates, a strategy known as "fluorine chemistry," has become an indispensable tool in modern medicinal chemistry.[1] Amines are ubiquitous functional groups in pharmaceuticals, playing critical roles in target binding and influencing physicochemical properties. The strategic fluorination of these amine-containing molecules can dramatically enhance their drug-like properties, leading to improved efficacy, safety, and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the applications of fluorinated amines in drug design and development, offering detailed protocols and expert insights for researchers in the field.

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its profound impact on molecular properties.[1][3] When incorporated near an amine group, fluorine can modulate its basicity (pKa), lipophilicity, metabolic stability, and conformational preferences.[1][4] These modifications can translate into tangible benefits such as enhanced target affinity, increased cell membrane permeability, reduced metabolic degradation, and improved oral bioavailability.[1][5] This document will delve into the causality behind these effects and provide practical guidance for leveraging them in drug discovery programs.

I. Fundamental Physicochemical Effects of Amine Fluorination

The decision to incorporate fluorine into a drug candidate is driven by the desire to predictably alter its properties. Understanding the fundamental effects of fluorination on the physicochemical properties of amines is paramount for its successful application.

Modulation of Basicity (pKa)

The basicity of an amine is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby amine.[6][7]

  • Causality: The fluorine atom pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This stabilization of the non-protonated form results in a lower pKa. The magnitude of this effect is dependent on the proximity and number of fluorine atoms. For instance, α-fluorination has a more pronounced effect than β- or γ-fluorination.

  • Application in Drug Design: For many drug candidates, a high pKa can lead to excessive sequestration in acidic lysosomes and potential off-target effects, such as hERG inhibition.[8] By lowering the pKa through fluorination, medicinal chemists can mitigate these liabilities while maintaining the necessary interactions for therapeutic efficacy.

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is nuanced and context-dependent.[4][9]

  • Aliphatic vs. Aromatic Fluorination: While the fluorination of an aromatic ring generally increases lipophilicity, the introduction of fluorine into an aliphatic chain, particularly as trifluoromethyl (CF3) or difluoromethyl (CF2H) groups, can either increase or decrease lipophilicity depending on the molecular context.[7][9]

  • Opposing Effects: Fluorination increases the hydrophobic surface area of a molecule but can also increase its overall polarity.[4] The balance of these opposing effects determines the net change in lipophilicity. This duality allows for fine-tuning of a molecule's LogP or LogD to optimize its passage through biological membranes and its interaction with target proteins.[4][9]

Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[2][3]

  • Blocking Metabolic Hotspots: By replacing a hydrogen atom at a known metabolic "hotspot" with a fluorine atom, the metabolic stability of a drug candidate can be substantially improved.[2] This "metabolic blocking" strategy can lead to a longer half-life, increased systemic exposure, and a reduced potential for the formation of reactive metabolites.

  • Case Study: Dabrafenib: In the development of the BRAF kinase inhibitor Dabrafenib, the introduction of fluorine atoms to an aryl ring significantly improved its metabolic stability compared to the non-fluorinated lead compound.[2]

II. Synthetic Strategies for the Preparation of Fluorinated Amines

The successful application of fluorinated amines in drug discovery relies on the availability of robust and efficient synthetic methodologies. Recent advances in synthetic organic chemistry have provided a diverse toolbox for the introduction of fluorine into amine-containing molecules.

Synthesis of Trifluoromethylamines

Trifluoromethylamines are a particularly important class of fluorinated amines due to the unique properties conferred by the CF3 group. A common strategy for their synthesis involves the desulfurinative fluorination of thiocarbamoyl fluorides.[10]

This protocol describes a two-step procedure for the synthesis of trifluoromethylamines from primary or secondary amines.[10]

Step 1: Synthesis of Thiocarbamoyl Fluorides

  • To a solution of the desired amine (1.0 equiv) and diisopropylethylamine (DIPEA, 1.5 equiv) in dichloromethane (DCM, 0.2 M), add carbon disulfide (CS2, 1.2 equiv) at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Add diethylaminosulfur trifluoride (DAST, 1.1 equiv) dropwise to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiocarbamoyl fluoride.

Step 2: Desulfurinative Fluorination

  • To a solution of the thiocarbamoyl fluoride (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.1 M), add silver(I) fluoride (AgF, 3.0 equiv).

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours.

  • Monitor the reaction by 19F NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with MeCN.

  • Concentrate the filtrate under reduced pressure to yield the trifluoromethylamine. Note: Some trifluoromethylamines are sensitive to water and may degrade upon aqueous workup.[10]

G cluster_0 Step 1: Thiocarbamoyl Fluoride Synthesis cluster_1 Step 2: Desulfurinative Fluorination Amine Amine Intermediate1 Intermediate1 Amine->Intermediate1 Formation of dithiocarbamate salt CS2 CS2, DIPEA CS2->Intermediate1 DAST DAST DAST->Intermediate1 ThiocarbamoylFluoride Thiocarbamoyl Fluoride Intermediate1->ThiocarbamoylFluoride Fluorination AgF AgF Trifluoromethylamine Trifluoromethylamine AgF->Trifluoromethylamine ThiocarbamoylFluoride_ref Thiocarbamoyl Fluoride ThiocarbamoylFluoride_ref->Trifluoromethylamine Fluorination

Caption: Workflow for the synthesis of trifluoromethylamines.

III. Characterization of Fluorinated Amines

The unambiguous characterization of newly synthesized fluorinated amines is crucial for their advancement in a drug discovery pipeline. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of fluorinated compounds.

  • ¹⁹F NMR: This is the most direct method for observing the fluorine atoms in a molecule.[11] The chemical shift, coupling constants (J-coupling) to neighboring protons (¹H) or carbons (¹³C), and signal multiplicity provide a wealth of structural information. 19F NMR is also a powerful tool for monitoring reaction progress and assessing product purity.[11]

  • ¹H and ¹³C NMR: The presence of fluorine atoms will influence the chemical shifts and coupling patterns of nearby protons and carbons, providing further confirmation of the structure.

  • Prepare a solution of the fluorinated amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe. Typical acquisition parameters include a spectral width of -250 to 50 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the fluorinated amine and to gain information about its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

IV. Case Studies: Successful Drugs Containing Fluorinated Amines

The impact of fluorinated amines on drug discovery is best illustrated through examples of successfully marketed drugs.

Drug NameTherapeutic AreaRole of Fluorinated Amine
Fluoxetine (Prozac) AntidepressantThe trifluoromethyl group enhances lipophilicity, facilitating brain penetration.[12]
Sitagliptin (Januvia) AntidiabeticThe trifluoromethyl group contributes to potent and selective inhibition of the DPP-4 enzyme.
Ciprofloxacin (Cipro) AntibioticThe fluorine atom on the quinolone core enhances antibacterial activity and improves pharmacokinetics.[12]
Fluticasone (Flonase) Anti-inflammatoryThe fluorine atoms increase glucocorticoid receptor affinity and metabolic stability.[9]
Atorvastatin (Lipitor) Cholesterol-loweringThe fluorophenyl group is a key structural feature for potent HMG-CoA reductase inhibition.[12]

V. Future Perspectives and Conclusion

The strategic incorporation of fluorinated amines will undoubtedly continue to be a cornerstone of modern drug design.[5] The development of novel and efficient synthetic methods for accessing a wider diversity of fluorinated amine building blocks will further expand the chemical space available to medicinal chemists.[13] As our understanding of the intricate interplay between fluorination and biological systems deepens, we can expect the rational design of fluorinated drugs with even greater precision and efficacy.

This guide has provided a comprehensive overview of the application of fluorinated amines in drug discovery, from the fundamental principles governing their physicochemical effects to practical synthetic and analytical protocols. By leveraging the "fluorine advantage," researchers can unlock new possibilities in the development of next-generation therapeutics.

VI. References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link to be provided from search results]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link to be provided from search results]

  • Synthesis of Fluorinated Amines: A Personal Account. [Link to be provided from search results]

  • Fluorine in drug discovery: Role, design and case studies. [Link to be provided from search results]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. [Link to be provided from search results]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link to be provided from search results]

  • What's Going On With Fluorine In 2022? - Enamine. [Link to be provided from search results]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link to be provided from search results]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link to be provided from search results]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link to be provided from search results]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. [Link to be provided from search results]

  • Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. [Link to be provided from search results]

  • Applications of Fluorine in Medicinal Chemistry. [Link to be provided from search results]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. [Link to be provided from search results]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). [Link to be provided from search results]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link to be provided from search results]

  • The role of fluorine in medicinal chemistry. [Link to be provided from search results]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link to be provided from search results]

  • Bioinspired Fluorine Labeling for 19 F NMR-Based Plasma Amine Profiling - ResearchGate. [Link to be provided from search results]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link to be provided from search results]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link to be provided from search results]

  • Reasons and Status of Organofluorine Compounds As Drugs. [Link to be provided from search results]

  • Novel fluorinated amines for drug discovery. [Link to be provided from search results]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link to be provided from search results]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link to be provided from search results]

Sources

Method

Application Note: Protocols for the N-Derivatization of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

Abstract This technical guide provides detailed protocols for the N-derivatization of the primary amine, 1-(3-Fluoro-5-methylphenyl)butan-1-amine, a scaffold of interest in medicinal chemistry and drug development. We pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the N-derivatization of the primary amine, 1-(3-Fluoro-5-methylphenyl)butan-1-amine, a scaffold of interest in medicinal chemistry and drug development. We present three robust methodologies: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The rationale behind reagent selection, reaction conditions, and analytical validation is discussed in depth to provide researchers with a comprehensive framework for modifying this and similar primary amines. These protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and final product characterization.

Introduction: The Strategic Imperative of N-Derivatization

Primary amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific target of this guide, 1-(3-Fluoro-5-methylphenyl)butan-1-amine, possesses a chiral center and a substituted aromatic ring, making it a valuable scaffold for exploring structure-activity relationships (SAR). N-derivatization—the process of modifying the nitrogen atom—is a critical strategy for several reasons:

  • Modulation of Physicochemical Properties: Attaching different functional groups to the nitrogen can systematically alter a molecule's lipophilicity, polarity, hydrogen bonding capacity, and metabolic stability.

  • Bioisosteric Replacement: An amide or sulfonamide can serve as a bioisostere for other functional groups, helping to fine-tune biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Improved Analytical Characteristics: For analytical purposes, derivatization can introduce chromophores or fluorophores, enhancing detection by HPLC, or increase volatility for GC analysis.[1][2][3]

This document provides experimentally-grounded protocols that explain not just the procedural steps, but the underlying chemical principles that ensure success.

Foundational Chemistry: The Nucleophilic Amine

The synthetic utility of 1-(3-Fluoro-5-methylphenyl)butan-1-amine stems from the lone pair of electrons on the primary amine's nitrogen atom. This lone pair renders the amine nucleophilic, enabling it to attack electron-deficient (electrophilic) carbon or sulfur centers. The protocols that follow leverage this fundamental reactivity.

Protocol I: N-Acylation for Amide Synthesis

The formation of an N-substituted amide is one of the most common and reliable transformations of a primary amine. This is achieved through a nucleophilic acyl substitution reaction with an acylating agent, such as an acyl chloride.[4]

Scientific Principle & Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][6] The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent add Add Acyl Chloride Dropwise at 0°C prep_amine->add prep_acyl Prepare Acyl Chloride Solution prep_acyl->add react Warm to RT Stir for 1-4h add->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for N-acylation of a primary amine.

Detailed Step-by-Step Protocol: Synthesis of N-acetyl-1-(3-fluoro-5-methylphenyl)butan-1-amine
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-Fluoro-5-methylphenyl)butan-1-amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add triethylamine (TEA) (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.2 eq.) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Data Summary: Reagents and Conditions for N-Acylation
ParameterConditionRationale
Amine 1.0 eq.Limiting reagent
Acylating Agent Acetyl Chloride (1.2 eq.)Slight excess ensures full conversion of the amine.
Base Triethylamine (1.5 eq.)Scavenges HCl byproduct.[7]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, dissolves reactants well.
Temperature 0°C to Room TemperatureControls initial exotherm, allows for smooth reaction.
Reaction Time 1-4 hoursTypically sufficient for full conversion.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a cornerstone functional group in medicinal chemistry, known for their chemical stability and ability to act as transition-state analogs or engage in critical hydrogen bonding interactions.[8] The synthesis involves reacting the primary amine with a sulfonyl chloride.[9]

Scientific Principle & Rationale

The mechanism is analogous to N-acylation. The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the S-N bond.[10] A significant challenge in the sulfonylation of primary amines is the potential for a side reaction: di-sulfonylation. The initially formed mono-sulfonamide product still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic anion that can react with a second molecule of sulfonyl chloride.[11]

Controlling Di-sulfonylation: This side reaction is mitigated by:

  • Stoichiometry: Using a slight excess of the amine (e.g., 1.1 eq.).

  • Slow Addition: Adding the sulfonyl chloride dropwise at a low temperature (0°C) to keep its instantaneous concentration low.[11]

  • Base Selection: Using a hindered base or a weaker base like pyridine can sometimes favor mono-sulfonylation.

Reaction Scheme: N-Sulfonylation

Amine 1-(3-Fluoro-5-methylphenyl)butan-1-amine Plus1 + Amine->Plus1 SulfonylChloride p-Toluenesulfonyl Chloride Plus1->SulfonylChloride Arrow -> SulfonylChloride->Arrow Reagents Pyridine DCM, 0°C to RT Sulfonamide N-Tosyl-1-(3-fluoro-5-methylphenyl) butan-1-amine

Caption: Synthesis of a sulfonamide from a primary amine.

Detailed Step-by-Step Protocol: Synthesis of N-tosyl-1-(3-fluoro-5-methylphenyl)butan-1-amine
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(3-Fluoro-5-methylphenyl)butan-1-amine (1.1 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous pyridine, which acts as both solvent and base.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.0 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a beaker containing ice and 1M HCl. Stir until the solid product precipitates.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid sequentially with cold water and cold hexanes.

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography.

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[12] It is a one-pot reaction that avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[13]

Scientific Principle & Rationale

The process involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an unstable imine intermediate via a hemiaminal species. This reaction is typically reversible and works best under mildly acidic conditions (pH ~4-5).[14]

  • In-situ Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, forming the final amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[13]

Experimental Workflow: Reductive Amination

start Combine Amine & Aldehyde in Solvent (e.g., DCE) acid Add Acetic Acid (catalyst) start->acid stir1 Stir for 30 min (Imine Formation) acid->stir1 reductant Add NaBH(OAc)₃ Portion-wise stir1->reductant stir2 Stir Overnight at Room Temp reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor workup Aqueous Basic Workup & Extraction monitor->workup purify Purification workup->purify

Caption: One-pot workflow for reductive amination.

Detailed Step-by-Step Protocol: Synthesis of N-ethyl-1-(3-fluoro-5-methylphenyl)butan-1-amine
  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-Fluoro-5-methylphenyl)butan-1-amine (1.0 eq.) and acetaldehyde (1.2 eq.) in 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add glacial acetic acid (1.2 eq.) to the mixture.

  • Imine Formation: Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The addition may cause some gas evolution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Check for complete conversion by LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 20 minutes.

  • Extraction: Transfer to a separatory funnel and extract three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Analytical Validation: A Self-Validating System

Trustworthiness in synthetic protocols requires robust methods for monitoring and characterization.

TechniqueApplicationDetails
TLC Reaction MonitoringUse an appropriate mobile phase (e.g., Ethyl Acetate/Hexanes) to visualize the consumption of the starting amine and the appearance of the less polar product spot.
LC-MS Reaction Monitoring & PurityProvides accurate confirmation of the mass of the desired product and can resolve starting material from the product, giving a quantitative measure of conversion.
NMR Structural Confirmation¹H NMR: Appearance of new signals (e.g., amide N-H, acetyl CH₃) and shifts in protons adjacent to the nitrogen. ¹³C NMR: Shift in the carbon alpha to the nitrogen. ¹⁹F NMR: Confirms the integrity of the fluoro-substituent.
HRMS Identity ConfirmationProvides a high-resolution mass measurement to confirm the elemental composition of the synthesized molecule.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; poor quality reagents; moisture.Use a greater excess of the electrophile (acyl/sulfonyl chloride). Ensure all reagents are fresh and solvents are anhydrous.
Di-sulfonylation Product Concentration of sulfonyl chloride is too high; reaction too warm.Add the sulfonyl chloride slowly at 0°C.[11] Use a slight excess of the amine.
No Reaction (Reductive Amination) Incorrect pH; inactive reducing agent.Ensure the presence of an acid catalyst. Use fresh NaBH(OAc)₃, as it can degrade upon storage.
Complex Mixture of Products Side reactions; starting material degradation.Re-evaluate reaction conditions (temperature, solvent, base). Ensure the starting amine is pure.

Conclusion

The N-derivatization of 1-(3-fluoro-5-methylphenyl)butan-1-amine can be achieved efficiently through N-acylation, N-sulfonylation, and reductive amination. Each method offers a distinct functional group—amide, sulfonamide, or secondary amine—providing a versatile toolkit for researchers in drug discovery and chemical biology. The choice of protocol depends on the desired molecular properties of the final compound. By understanding the principles behind each reaction and employing rigorous analytical monitoring, these protocols can be reliably implemented to generate diverse libraries of compounds for further investigation.

References

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Tuttee Academy. Available at: [Link]

  • Chemistry Student. How Do Acyl Chlorides Form Primary and Secondary Amides?. YouTube. Available at: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]

  • MDPI. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. ResearchGate. Available at: [Link]

  • Chemguide. acyl chlorides with ammonia or primary amines. Chemguide. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available at: [Link]

  • National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. . Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. National Institutes of Health. Available at: [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Chemistry LibreTexts. Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • National Institutes of Health. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. National Institutes of Health. Available at: [Link]

  • BuyersGuideChem. (1R)-1-(3-Fluoro-5-methylphenyl)propan-1-amine | 1023289-46-4. BuyersGuideChem. Available at: [Link]

Sources

Application

Application Note: A Robust LC-MS Method for High-Throughput Monitoring of Synthetic Reactions Involving 1-(3-Fluoro-5-methylphenyl)butan-1-amine

Abstract This application note presents a detailed protocol for a rapid and reliable liquid chromatography-mass spectrometry (LC-MS) method designed for monitoring the progress of chemical reactions involving the primary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for a rapid and reliable liquid chromatography-mass spectrometry (LC-MS) method designed for monitoring the progress of chemical reactions involving the primary amine, 1-(3-Fluoro-5-methylphenyl)butan-1-amine. This compound serves as a versatile intermediate in pharmaceutical and materials science research. Real-time or near-real-time monitoring of chemical syntheses is critical for optimizing reaction conditions, maximizing yield, and minimizing impurity formation.[1][2] The described method leverages the sensitivity and selectivity of modern LC-MS instrumentation to provide a "dilute-and-shoot" workflow, enabling chemists to make informed decisions quickly. We detail the rationale behind chromatographic and mass spectrometric parameter selection, a step-by-step protocol for a representative acylation reaction, and guidance on data interpretation, grounded in established analytical validation principles.

Introduction: The Rationale for In-Process Reaction Monitoring

In the landscape of modern drug development and chemical synthesis, efficiency and precision are paramount. The synthesis of complex molecules often involves multi-step pathways where the outcome of each step dictates the success of the entire sequence. 1-(3-Fluoro-5-methylphenyl)butan-1-amine is a primary amine, a functional group renowned for its utility in forming a wide array of chemical bonds, including amides, sulfonamides, and secondary/tertiary amines through alkylation or reductive amination.[3][4][5][6]

Traditional methods for reaction monitoring, such as Thin Layer Chromatography (TLC), often lack the resolution and sensitivity to accurately track the consumption of starting materials and the formation of products and byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent tool for this application, offering unparalleled speed, sensitivity, and specificity.[7][8] This allows for the direct analysis of complex reaction mixtures with minimal sample preparation, providing clear, quantitative insights into reaction kinetics and impurity profiles.[2]

This guide provides a comprehensive framework for developing and implementing an LC-MS method tailored to reactions of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, ensuring data integrity and empowering researchers to optimize their synthetic processes effectively.

Foundational Principles: Method Development Strategy

A robust analytical method is built on a sound understanding of the analyte's physicochemical properties. The choices made during method development are causal, directly impacting data quality and reliability.

Analyte Characteristics
  • Structure: 1-(3-Fluoro-5-methylphenyl)butan-1-amine

  • Molecular Formula: C₁₁H₁₆FN

  • Monoisotopic Mass: 181.13 Da

  • Key Feature: A basic primary amine (pKa ≈ 9-10). This is the primary driver for our analytical strategy. The amine is readily protonated under acidic conditions, making it ideal for positive-ion electrospray ionization and enhancing retention in reversed-phase chromatography.

Chromatographic Separation (LC)

The goal of the liquid chromatography step is to rapidly separate the starting amine from reagents, products, and any potential side-products.

  • Column Selection: Primary amines are notorious for causing poor peak shape (tailing) on traditional silica-based C18 columns due to ionic interactions with acidic residual silanol groups on the silica surface.

    • Causality: To mitigate this, we select a modern, high-purity silica column with extensive end-capping. An even better choice, providing alternative selectivity, is a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase, which offers aromatic and polar interactions that can significantly improve peak shape for amines.[9] For this protocol, we will use a PFP column to demonstrate a highly effective approach.

  • Mobile Phase Selection: The mobile phase must be compatible with the mass spectrometer and facilitate both good chromatography and efficient ionization.

    • Causality: We employ an acidic mobile phase modifier, 0.1% formic acid, in both the aqueous (A) and organic (B) phases. The acid serves two critical functions: 1) It protonates the basic amine to its ammonium form ([M+H]⁺), which minimizes silanol interactions and improves peak symmetry, and 2) It provides the necessary protons for highly efficient ionization in the ESI source.[10] Acetonitrile is chosen as the organic solvent for its low viscosity and excellent UV transparency, though methanol can be a viable alternative.

Mass Spectrometric Detection (MS)

The mass spectrometer provides highly selective and sensitive detection, confirming the identity of eluted peaks by their mass-to-charge ratio (m/z).

  • Ionization Mode: Given the basic nature of the analyte, Electrospray Ionization in Positive Ion Mode (ESI+) is the unequivocal choice. ESI is a soft ionization technique ideal for polar small molecules, and the acidic mobile phase ensures the analyte is pre-protonated for facile ionization.[11]

  • Detection Mode: For reaction monitoring, speed and specificity are key.

    • Full Scan Mode: This mode is invaluable during initial method development to obtain a complete mass spectrum of the reaction mixture, helping to identify unknown impurities or byproducts.

    • Selected Ion Monitoring (SIM): For routine monitoring, SIM mode offers superior sensitivity and a faster duty cycle. We will program the mass spectrometer to look only for the m/z values of our known starting materials and expected products. This is the most efficient way to track reaction progress.[12]

Workflow for Reaction Monitoring

The following diagram illustrates the logical flow from the chemical reaction to the final data analysis, emphasizing the streamlined nature of the process.

reaction_monitoring_workflow reaction Reaction Vessel (Synthesis in Progress) sampling Aliquot Sampling (e.g., 5 µL at t=x) reaction->sampling Time Point Sampling prep Sample Preparation (Quench & Dilute) sampling->prep Immediate Processing injection LC-MS Injection prep->injection Analysis Queue acquisition Data Acquisition (Chromatogram & Spectra) injection->acquisition analysis Data Analysis (Peak Integration) acquisition->analysis result Result (Reaction Progress %) analysis->result decision Decision Point (Continue, Stop, Modify) result->decision Informed Decision

Caption: High-level workflow for LC-MS based reaction monitoring.

Detailed Experimental Protocol

This protocol is demonstrated using a representative acylation reaction: the formation of an amide by reacting 1-(3-Fluoro-5-methylphenyl)butan-1-amine with an acid chloride (e.g., acetyl chloride).

Materials and Reagents
  • 1-(3-Fluoro-5-methylphenyl)butan-1-amine (Starting Material, SM)

  • Acetyl Chloride (Reagent)

  • Triethylamine or similar base

  • Reaction Solvent (e.g., Dichloromethane, DCM)

  • Quenching/Dilution Solvent: Acetonitrile or Methanol

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v), LC-MS Grade

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v), LC-MS Grade

  • LC Column: PFP, 2.1 x 50 mm, 1.8 µm particle size (or similar high-performance column)

Hypothetical Reaction Analytes
CompoundStructureFormulaMass (Da)Target m/z ([M+H]⁺)
Starting Amine (SM) 1-(3-Fluoro-5-methylphenyl)butan-1-amineC₁₁H₁₆FN181.13182.14
Amide Product (P) N-(1-(3-fluoro-5-methylphenyl)butyl)acetamideC₁₃H₁₈FNO223.14224.15
Reaction Sampling and Preparation

The "dilute-and-shoot" approach is favored for its speed and simplicity.

  • Initiate Reaction: Combine the starting amine, base, and solvent in the reaction vessel. Add the acetyl chloride to begin the reaction.

  • Collect Sample: At designated time points (e.g., t=0, 15 min, 1 hr, 4 hr), carefully withdraw a small aliquot (e.g., 5 µL) from the reaction mixture using a gas-tight syringe.

  • Quench & Dilute: Immediately dispense the aliquot into a pre-filled LC vial containing 1.0 mL of the dilution solvent (e.g., Acetonitrile). This corresponds to a 200-fold dilution and effectively quenches the reaction by diluting the reactants.

  • Vortex: Cap the vial and vortex briefly to ensure homogeneity.

  • Analyze: Place the vial in the autosampler for immediate analysis.

LC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column PFP, 2.1 x 50 mm, 1.8 µm Provides excellent peak shape for amines.
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous phase for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase for ESI+.
Flow Rate 0.5 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 2 µL Minimizes column overload.
Gradient 5% B to 95% B in 2.0 min Fast gradient for high-throughput screening.
Hold at 95% B for 0.5 min Elute non-polar compounds.
Return to 5% B in 0.1 min Rapid re-equilibration.
Hold at 5% B for 0.9 min Column equilibration.

| Total Run Time | 3.5 minutes | Enables rapid sample turnaround. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode ESI, Positive Optimal for basic amines.
Scan Mode Selected Ion Monitoring (SIM) Maximizes sensitivity for target analytes.
Capillary Voltage 3.5 kV Standard voltage for stable spray.
Source Temp. 150 °C Facilitates desolvation.
Desolvation Temp. 400 °C Removes solvent from ions.

| Desolvation Gas | Nitrogen, 800 L/hr | Aids in droplet evaporation. |

Table 3: SIM Channel Parameters

Analyte Target m/z ([M+H]⁺) Dwell Time (ms)
Starting Amine (SM) 182.14 50

| Amide Product (P) | 224.15 | 50 |

Data Analysis, Interpretation, and Validation

Data Processing

For each time point, the LC-MS software will generate an extracted ion chromatogram (EIC) for each monitored m/z value.

  • Identify the peaks corresponding to the Starting Material (SM) at m/z 182.14 and the Product (P) at m/z 224.15 based on their retention times.

  • Integrate the peak area for both the SM and P.

Monitoring Reaction Conversion

A simple and effective way to track progress is to calculate the percent conversion using the relative peak areas.

% Conversion ≈ [Area(P) / (Area(SM) + Area(P))] x 100%

This calculation assumes a similar ionization efficiency for the reactant and product, which is often a reasonable approximation for structurally similar compounds in reaction monitoring. For precise quantification, a calibration curve using reference standards would be necessary, following guidelines such as those from the ICH.[13][14]

Self-Validating Protocols and Troubleshooting

A trustworthy protocol includes checks to validate its performance.

  • Trustworthiness: The method's reliability is grounded in established analytical principles. According to ICH Q2(R2) guidelines, key validation parameters for a quantitative impurity test or assay include specificity, linearity, accuracy, and precision.[15] While a full validation is not required for in-process monitoring, the principles apply.

    • Specificity: The use of MS detection is inherently specific. Confirm that no other components in the reaction mixture have the same m/z and retention time as your analytes of interest.

    • System Suitability: Before running a sequence, inject a standard mixture of the SM and P to confirm adequate retention, resolution, and signal intensity.[16]

  • Common Challenges & Troubleshooting:

    • No Product Peak: The reaction may not have started. Verify reagent addition and reaction conditions.

    • Broad or Tailing Peaks: This could indicate column degradation or matrix effects. Ensure the mobile phase is correctly prepared and consider a "wash" injection of strong solvent.[17]

    • Signal Suppression: If the reaction matrix is complex, it can suppress the ionization of the analytes. Increase the dilution factor of the sample.

    • Unexpected Peaks: Use the Full Scan mode to obtain the mass of unknown peaks, which can provide vital clues about byproduct formation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for monitoring reactions of 1-(3-Fluoro-5-methylphenyl)butan-1-amine using LC-MS. By explaining the causality behind the method development choices and adhering to principles of analytical integrity, this guide empowers researchers to generate high-quality, reliable data. The rapid, "dilute-and-shoot" workflow enables efficient optimization of synthetic processes, accelerating research and development in the pharmaceutical and chemical industries.

References

  • Tai, H., Lee, C., Lin, T., & Chen, Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. Available at: [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available at: [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Fukushima, T., et al. (2022). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization. MDPI. Available at: [Link]

  • Tse, C., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. Available at: [Link]

  • Restek Corporation. (2025). Quaternary Amines Analysis by LCMS Finding the Right Ion. Restek. Available at: [Link]

  • Savelyev, A. G., & Klyachko, N. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • de Jong, A. W. F. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. Available at: [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation. Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Chemistry LibreTexts. (2025). Acylation of Amines. Chemistry LibreTexts. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Li, Y., et al. (2021). Small footprint liquid chromatography-mass spectrometry for pharmaceutical reaction monitoring and automated process analysis. PubMed. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]

  • AnyLearn. (n.d.). Amines In Pharmaceuticals. AnyLearn. Available at: [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. Available at: [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Multi-Tiered Strategy for In Vitro Anticancer Screening of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

Abstract The strategic incorporation of fluorine into small molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] This document ou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] This document outlines a comprehensive, multi-tiered strategy for the initial in vitro anticancer screening of a novel fluorinated compound, 1-(3-Fluoro-5-methylphenyl)butan-1-amine. The protocols herein are designed to first establish broad cytotoxic activity against a diverse panel of human cancer cell lines and subsequently to elucidate preliminary mechanisms of action, including the induction of apoptosis and disruption of cell cycle progression. This guide is intended for researchers in oncology drug discovery and provides a robust framework for the systematic evaluation of new chemical entities.

Introduction: The Rationale for Screening Fluorinated Phenylalkylamines

The pursuit of novel small molecule inhibitors is a cornerstone of modern cancer therapy.[2] Fluorine-containing compounds are of particular interest due to the unique properties conferred by the fluorine atom, which can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] While the specific biological activities of 1-(3-Fluoro-5-methylphenyl)butan-1-amine have not been extensively characterized, its structural motifs—a fluorinated phenyl ring and an amine group—are present in numerous bioactive compounds, justifying a thorough investigation of its anticancer potential.

This application note details a logical, tiered approach to screening, beginning with a broad assessment of cytotoxicity and progressing to more focused mechanistic studies. This workflow is designed to be both efficient and informative, allowing for early go/no-go decisions and providing foundational data for future studies.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general toxicity against a panel of cancer cell lines. This provides a broad view of its activity spectrum and helps identify sensitive and resistant cell lines. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, is a gold standard for such initial screenings.[3][4][5] Alternatively, a smaller, representative panel can be used for initial in-house screening.

Recommended Cell Line Panel

For a focused initial screen, a panel representing diverse cancer types is recommended. The selection of MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) is often used for a primary screen due to their varied origins and sensitivities.[1]

Protocol: WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric method to quantify cell viability and proliferation.[6] It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, producing a soluble formazan dye. The amount of formazan is directly proportional to the number of metabolically active cells.[6]

Materials:

  • 1-(3-Fluoro-5-methylphenyl)butan-1-amine (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)[7]

  • WST-1 reagent

  • Doxorubicin (positive control)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell adherence.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3-Fluoro-5-methylphenyl)butan-1-amine and Doxorubicin in culture medium. A typical concentration range for a new compound is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours. The incubation time should be optimized for each cell line.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[8]

    • Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the metabolic activity of the cell line.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[6]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Summarize the IC50 values in a clear, tabular format.

Cancer Cell LineTissue of Origin1-(3-Fluoro-5-methylphenyl)butan-1-amine IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast AdenocarcinomaExperimental ValueExperimental Value
NCI-H460 Lung CarcinomaExperimental ValueExperimental Value
SF-268 GliomaExperimental ValueExperimental Value
PC-3 Prostate CarcinomaExperimental ValueExperimental Value
HL-60 Promyelocytic LeukemiaExperimental ValueExperimental Value

Tier 2: Mechanistic Assays

If the primary screen reveals significant cytotoxic activity (e.g., IC50 < 10 µM) in one or more cell lines, the next tier of experiments aims to elucidate the mechanism of cell death. The most common mechanisms for anticancer agents are induction of apoptosis and cell cycle arrest.

Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Flow cytometry is a powerful tool for analyzing apoptosis.[9][10] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that stains cells that have lost membrane integrity (late apoptotic and necrotic cells).[11]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Selected cancer cell line(s) showing sensitivity in the Tier 1 screen

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 1-(3-Fluoro-5-methylphenyl)butan-1-amine at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • Propidium Iodide staining solution (containing RNase A)

  • Cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells as described in the apoptosis assay (Section 3.1, Step 1).

  • Cell Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Decision Point cluster_3 Outcome a Prepare 1-(3-Fluoro-5-methylphenyl)butan-1-amine c Perform WST-1 Cytotoxicity Assay (48-72h treatment) a->c b Select & Culture Cancer Cell Panel (e.g., MCF-7, NCI-H460, SF-268) b->c d Calculate IC50 Values c->d g IC50 < 10 µM? d->g e Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) i Proceed to Advanced Studies (e.g., Pathway Analysis, In Vivo Models) e->i f Cell Cycle Analysis (PI Staining & Flow Cytometry) f->i g->e Yes g->f Yes h Stop or Redesign g->h No

Caption: A multi-tiered workflow for screening novel anticancer compounds.

Hypothesized Target Pathway: PI3K/AKT Signaling

Many small molecule inhibitors target key survival pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[16] A potential mechanism of action for a novel cytotoxic agent could be the inhibition of this pathway, leading to apoptosis.

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTORC1 AKT->mTOR BAD BAD AKT->BAD inhibits FOXO FOXO AKT->FOXO inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis BAD->Apoptosis promotes FOXO->Apoptosis promotes Compound 1-(3-Fluoro-5-methylphenyl) butan-1-amine (Hypothetical Inhibitor) Compound->AKT inhibits?

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the screening data, the following controls and validation steps are essential:

  • Positive Controls: A known anticancer drug (e.g., Doxorubicin) should be included in all cytotoxicity assays to validate assay performance.

  • Vehicle Controls: All experiments must include a vehicle control (e.g., DMSO at the highest concentration used for the test compound) to account for any effects of the solvent.

  • Biological Replicates: All experiments should be performed with at least three independent biological replicates.

  • Selectivity Index: To assess preliminary safety, the compound should also be tested against a non-cancerous cell line (e.g., human fibroblasts). The selectivity index (SI = IC50 in non-cancerous cells / IC50 in cancer cells) can be calculated. A ratio greater than 2 is generally considered indicative of cancer cell selectivity.[17]

References

  • Ma, F.-F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(5), 1545-1555. Available at: [Link]

  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111836. Available at: [Link]

  • Harris, I. S., & DeNicola, G. M. (2020). The Complex Interplay between Antioxidants and ROS in Cancer. Trends in cell biology, 30(6), 440–451. Available at: [Link]

  • Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (112), 53752. Available at: [Link]

  • Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 8(7). Available at: [Link]

  • Ishida, H., et al. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 110(9), 2727-2730. Available at: [Link]

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Available at: [Link]

  • Rastelli, G., & Pinzi, L. (2017). Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria. Journal of computer-aided molecular design, 31(7), 633–651. Available at: [Link]

  • Sever, R., & Brugge, J. S. (2015). Signal transduction in cancer. Cold Spring Harbor perspectives in medicine, 5(4), a006098. Available at: [Link]

  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Line Screen. Available at: [Link]

  • Zhidkova, E.M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 296. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9). Available at: [Link]

  • Chen, R. J., et al. (2018). Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression. Molecules (Basel, Switzerland), 23(1), 115. Available at: [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Melagraki, G., et al. (2012). A workflow system for virtual screening in cancer chemoprevention. 2012 IEEE 12th International Conference on Bioinformatics & Bioengineering (BIBE), 613-618. Available at: [Link]

  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Available at: [Link]

  • Carreño, D., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants (Basel, Switzerland), 10(11), 1819. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Melagraki, G., & Afantitis, A. (2012). A Workflow System for Virtual Screening in Cancer Chemoprevention. 2012 IEEE 12th International Conference on Bioinformatics & Bioengineering (BIBE). Available at: [Link]

  • Senthil, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. Available at: [Link]

  • Mondal, R., et al. (2025). Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer. Current topics in medicinal chemistry. Available at: [Link]

  • UCL. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

  • Discovery On Target. (2024). Small Molecules for Cancer Targets - 2024 Archive. Available at: [Link]

  • Kumar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(2), 123-130. Available at: [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. Available at: [Link]

  • Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Available at: [Link]

  • Ciacci, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of medicinal chemistry. Available at: [Link]

  • Parmiani, G., et al. (2014). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Request PDF. Available at: [Link]

  • National Cancer Institute. (2022). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. NCI Cancer Currents Blog. Available at: [Link]

  • Enzo Life Sciences. (n.d.). WST-1 Cell Viability & Proliferation Assay. Available at: [Link]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Available at: [Link]

  • BPS Bioscience. (n.d.). Small Molecule Cancer Therapy Targets. Available at: [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). WST-1 Cell Proliferation Assay Reagent. Available at: [Link]

  • NanOxiMet. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Amine Synthesis

Welcome to the Technical Support Center for Fluorinated Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. The incorporation of fluorine into amine-containing molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of fluorine-containing reagents presents specific challenges in synthetic chemistry.

This resource provides practical, field-proven insights in a question-and-answer format to troubleshoot common issues and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of fluorinated amines. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chemical principles.

Problem 1: Low or No Product Yield in Nucleophilic Fluorination

Q: I am attempting a nucleophilic fluorination of an alcohol to synthesize a fluoroamine precursor, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low yields in nucleophilic fluorinations are a common issue and can often be attributed to several factors, primarily related to the fluoride source, solvent, and substrate reactivity.

  • Evaluate the Fluoride Source and its Solubility:

    • Issue: Simple alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents, limiting the availability of the fluoride anion for reaction.[3]

    • Solution:

      • Phase-Transfer Catalysts: Employ phase-transfer catalysts such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium fluoride - TBAF) to increase the solubility and nucleophilicity of the fluoride ion.[4]

      • Alternative Fluoride Sources: Consider using more soluble fluoride sources like cesium fluoride (CsF) or organic-soluble reagents like TBAF.[4][5] Researchers have reported successful nucleophilic fluorinations using CsF in a packed-bed microreactor for on-demand anion generation.[5]

  • Optimize the Solvent System:

    • Issue: Protic solvents can solvate the fluoride anion through hydrogen bonding, significantly reducing its nucleophilicity.[6]

    • Solution:

      • Aprotic Polar Solvents: Switch to polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not strongly solvate the fluoride ion, leaving it more available to act as a nucleophile.

      • Fluorinated Solvents: The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can sometimes be advantageous, as they can promote chemoselectivity in certain oxidations and other transformations.[7]

  • Enhance the Leaving Group Ability:

    • Issue: For the SN2 reaction to proceed efficiently, the hydroxyl group of the alcohol must be converted into a good leaving group.

    • Solution: Convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate, or triflate). Triflates are excellent leaving groups and can significantly improve reaction rates and yields in nucleophilic fluorinations.[3]

  • Consider Deoxyfluorination Reagents:

    • Issue: Direct conversion of alcohols to alkyl fluorides can be challenging.

    • Solution: Employ a deoxyfluorinating agent.

      • DAST and Analogs: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are effective for this transformation.[3] However, be aware of potential side reactions like elimination.

      • PyFluor: Pyridinium-based reagents like PyFluor are often more selective and produce fewer elimination byproducts compared to DAST.[3][8]

  • Dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: DAST can be hazardous and should be handled with care in a well-ventilated fume hood.

G start Low/No Product Yield fluoride Evaluate Fluoride Source - Solubility - Nucleophilicity start->fluoride solvent Optimize Solvent System - Aprotic vs. Protic start->solvent leaving_group Enhance Leaving Group - Sulfonate Esters start->leaving_group reagent Consider Deoxyfluorination - DAST, Deoxo-Fluor, PyFluor start->reagent ptc Use Phase-Transfer Catalyst (e.g., 18-crown-6, TBAF) fluoride->ptc alt_f Use Alternative Fluoride Source (e.g., CsF) fluoride->alt_f aprotic Switch to Polar Aprotic Solvent (e.g., MeCN, DMF) solvent->aprotic sulfonate Convert Alcohol to Tosylate/Triflate leaving_group->sulfonate deoxy Employ Deoxyfluorinating Agent reagent->deoxy

Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.

Problem 2: Undesired Side Reactions in Fluoroalkylation of Amines

Q: I am performing a fluoroalkylation on a primary amine, but I am observing significant amounts of over-alkylation and other side products. How can I improve the selectivity of my reaction?

A: Controlling selectivity in the fluoroalkylation of amines is crucial. The primary amine can react multiple times with the fluoroalkylating agent, and the basicity of the amine can lead to side reactions.

  • Employ a Protecting Group Strategy:

    • Issue: The high nucleophilicity of the primary amine and the resulting secondary amine can lead to multiple alkylations.

    • Solution: Protect the amine to control its reactivity.

      • Carbamates: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups are commonly used. They reduce the nucleophilicity of the nitrogen and can be selectively removed later.

      • Sulfonamides: A tosyl (Ts) or nosyl (Ns) group can also be used. The strongly electron-withdrawing nature of these groups significantly reduces the nitrogen's nucleophilicity.

  • Control Stoichiometry and Reaction Conditions:

    • Issue: Using an excess of the fluoroalkylating agent will favor over-alkylation.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry, using a slight excess of the amine relative to the fluoroalkylating agent if mono-alkylation is desired.

      • Slow Addition: Add the fluoroalkylating agent slowly to the reaction mixture to maintain a low concentration and disfavor multiple additions.

      • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetic product.

  • Choice of Base:

    • Issue: A strong, non-nucleophilic base is often required to deprotonate the amine or its protected form. An inappropriate base can lead to side reactions.

    • Solution: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete with the amine as a nucleophile.

  • To a solution of the Boc-protected amine (1.0 equiv) in an aprotic solvent like DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 equiv).

  • Add the trifluoromethylating agent (e.g., a Togni or Umemoto reagent) (1.1 equiv).

  • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • After completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-trifluoromethylated amine.

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenation
CarboxybenzylCbzCbz-Cl, baseH₂, Pd/CStable to acid, base
p-ToluenesulfonylTosyl (Ts)Ts-Cl, pyridineStrong reducing agents (e.g., Na/NH₃)Very stable

Frequently Asked Questions (FAQs)

Q1: What are the main differences between nucleophilic and electrophilic fluorinating reagents?

A1: The primary difference lies in the nature of the fluorine species they deliver.

  • Nucleophilic Fluorinating Reagents deliver a fluoride anion (F⁻). These reagents are used in substitution reactions where fluoride displaces a leaving group. Examples include KF, CsF, and TBAF.[4] The main challenges are the low nucleophilicity of fluoride in protic solvents and its basicity, which can cause elimination side reactions.[6]

  • Electrophilic Fluorinating Reagents deliver an electrophilic fluorine equivalent ("F⁺"). These are typically N-F reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[6] They are used to fluorinate electron-rich species like enolates, enamines, and aromatic rings. These reagents are often more selective and less prone to causing elimination than nucleophilic sources.

Q2: How does the presence of fluorine affect the basicity of an amine?

A2: The incorporation of fluorine atoms, particularly on the α- or β-carbon to the nitrogen, significantly decreases the basicity of the amine.[9] This is due to the strong electron-withdrawing inductive effect of fluorine, which pulls electron density away from the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation. This property is often exploited in drug design to modulate the pKa of a basic center, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Q3: My fluorinated amine product seems to be degrading during aqueous workup. What could be the cause and how can I avoid this?

A3: Some fluorinated amines, especially certain trifluoromethylamines, can be sensitive to water and may degrade upon aqueous workup.[2] This is often due to the increased electrophilicity of the carbon atom attached to the nitrogen, making it susceptible to hydrolysis. To mitigate this, you can:

  • Minimize contact with water: Use anhydrous workup conditions where possible.

  • Use a non-aqueous workup: After quenching the reaction, you might be able to directly filter the reaction mixture through a pad of Celite® or silica gel to remove salts and then concentrate the filtrate. This was shown to be an effective purification method for water-sensitive trifluoromethylamines.[2]

  • Careful pH control: If an aqueous workup is unavoidable, maintain neutral or slightly basic conditions, as acidic or strongly basic conditions can promote hydrolysis.

Q4: What are the key safety precautions to take when working with fluorinating reagents?

A4: Many fluorinating reagents are hazardous and require careful handling.

  • Hydrogen Fluoride (HF) and HF-amine complexes (e.g., Olah's reagent): These are extremely corrosive and toxic. Always handle them in a specialized fume hood made of HF-resistant materials. Use appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. An HF-specific calcium gluconate gel should be readily available as an antidote for skin exposure.

  • Sulfur Tetrafluoride (SF₄) and DAST: These can be toxic and react violently with water.[10] They should be handled in a dry, inert atmosphere and quenched carefully. Some reactions with SF₄ require specialized autoclaves resistant to HF.[10]

  • General Precautions: Always review the Safety Data Sheet (SDS) for any reagent before use. Conduct reactions in a well-ventilated fume hood and be prepared for potential exotherms, especially during quenching.

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (e.g., Amine, Alcohol) reaction Fluorination Reaction - Choose Reagent (Nucleophilic/Electrophilic) - Optimize Conditions (Solvent, Temp, Base) start->reaction quench Reaction Quench (Aqueous or Non-Aqueous) reaction->quench extraction Extraction quench->extraction purification Purification (Chromatography, Distillation, etc.) extraction->purification product Final Fluorinated Amine Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Sources

Optimization

Technical Support Center: Stability of 1-(3-Fluoro-5-methylphenyl)butan-1-amine in Solution

Welcome to the technical support center for 1-(3-Fluoro-5-methylphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Fluoro-5-methylphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the potential degradation pathways and implementing proper handling and analytical techniques, you can ensure the integrity and reproducibility of your experimental results.

Introduction to the Stability of Aromatic Amines

1-(3-Fluoro-5-methylphenyl)butan-1-amine is a primary aromatic amine. The stability of such compounds in solution can be influenced by several factors, including the chemical nature of the solvent, pH, temperature, light exposure, and the presence of oxygen or metal ions.[1][2] Degradation can lead to the loss of the active compound, the formation of impurities, and potentially altered biological activity, making a thorough understanding of its stability crucial for reliable research.[3]

The primary amine functional group is susceptible to oxidation, while the aromatic ring can also undergo transformations under harsh conditions. Understanding these potential liabilities is the first step in developing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(3-Fluoro-5-methylphenyl)butan-1-amine in solution?

A1: Based on the chemical structure, the most probable degradation pathways are oxidation and thermal degradation .[2][3]

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions (like iron or copper), and light.[2][4] This can lead to the formation of imines, nitroso, or nitro compounds, and potentially colored degradation products.

  • Thermal Degradation: Elevated temperatures can promote degradation, potentially leading to dealkylation or other rearrangements.[2][5] The rate of thermal degradation is often dependent on the solvent and the presence of other reactive species.[5]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of 1-(3-Fluoro-5-methylphenyl)butan-1-amine should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8 °C or frozen at -20 °C or -80 °C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent Choice: The choice of solvent is critical. While specific data for this compound is unavailable, generally, aprotic solvents may be preferred over protic solvents, and the pH of aqueous solutions should be carefully controlled. A study on aromatic amines showed that the choice of solvent significantly impacts stability.[1]

Q3: How can I tell if my solution has degraded?

A3: Signs of degradation can include:

  • Visual Changes: A change in color (e.g., yellowing or browning) or the formation of precipitates.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC, GC). Changes in pH or spectroscopic properties (UV-Vis, NMR) can also indicate degradation.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[6] Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradants.[3][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and quantifying the parent compound and non-volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on degradation products.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Analyze a freshly prepared sample to confirm the identity of the main peak and the absence of impurities. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and see if they match the unexpected peaks.[4] 3. Review your storage conditions. Ensure the solution is protected from light, stored at the correct temperature, and that the solvent is of high purity.
Loss of compound concentration over time. Instability under the current storage or experimental conditions.1. Re-evaluate your storage conditions. Consider storing at a lower temperature or under an inert atmosphere. 2. Check the pH of your solution. The stability of amines can be highly pH-dependent. Adjust the pH with a suitable buffer if necessary. 3. Investigate solvent effects. The compound may be less stable in your current solvent. Test stability in alternative, high-purity solvents.
Solution has changed color. Likely oxidative degradation.1. Discard the solution. A color change indicates significant degradation. 2. Prepare fresh solutions using degassed solvents and store under an inert atmosphere. 3. Add an antioxidant if compatible with your experimental system.
Inconsistent experimental results. Variable degradation of the compound between experiments.1. Standardize your solution preparation and handling procedures. Always use freshly prepared solutions for critical experiments. 2. Implement routine analytical checks of your stock solutions to ensure their integrity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's vulnerabilities and developing stability-indicating analytical methods.[4][9][10][11]

Objective: To intentionally degrade 1-(3-Fluoro-5-methylphenyl)butan-1-amine under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 1-(3-Fluoro-5-methylphenyl)butan-1-amine

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 60°C for 48 hours.

    • Photostability: Expose a solution to light in a photostability chamber according to ICH guidelines.

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) alongside a control sample (un-stressed).

  • Compare the chromatograms to identify new peaks (degradation products) and the decrease in the parent peak.

Protocol 2: Routine Stability Monitoring

Objective: To monitor the stability of a working solution of 1-(3-Fluoro-5-methylphenyl)butan-1-amine over time.

Procedure:

  • Prepare a batch of the solution as you would for your experiments.

  • Immediately after preparation (T=0), take an aliquot and analyze it using a validated HPLC method to determine the initial purity and concentration.

  • Store the remaining solution under your standard storage conditions.

  • At regular intervals (e.g., daily, weekly), take another aliquot and analyze it using the same HPLC method.

  • Compare the results over time. A significant decrease in the main peak area or the appearance of new peaks indicates instability.

Visualizing Workflows and Pathways

Degradation Troubleshooting Workflow

G start Inconsistent Results or Unexpected Analytical Data check_fresh Analyze a Freshly Prepared Sample start->check_fresh fresh_ok Fresh Sample is Clean check_fresh->fresh_ok investigate_storage Investigate Storage Conditions (Temp, Light, Atmosphere) fresh_ok->investigate_storage Yes other_issue Investigate Other Experimental Variables fresh_ok->other_issue No forced_degradation Perform Forced Degradation Study investigate_storage->forced_degradation compare_peaks Compare Degradation Profile with Unexpected Peaks forced_degradation->compare_peaks match Peaks Match? compare_peaks->match remediate Remediate Storage & Handling Procedures match->remediate Yes match->other_issue No end Problem Resolved remediate->end

Caption: Troubleshooting workflow for stability issues.

Potential Oxidative Degradation Pathway

G amine 1-(3-Fluoro-5-methylphenyl)butan-1-amine (Primary Amine) imine Imine Intermediate amine->imine Oxidation nitroso Nitroso Compound imine->nitroso Further Oxidation nitro Nitro Compound nitroso->nitro Further Oxidation oxidizing_agent [O] (e.g., O₂, H₂O₂, Metal Ions) oxidizing_agent->amine oxidizing_agent->imine oxidizing_agent->nitroso

Caption: A potential oxidative degradation pathway.

References

  • Time in West Northamptonshire, GB. Google Search.
  • Decrease in the amine concentration due to thermal degradation vs. time.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10).
  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. (2021-01-26).
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Amine Reactivity. MSU chemistry.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH.
  • Forced Degradation Studies for Biopharmaceuticals.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. Here, we provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and remove common impurities, ensuring the high purity of your final product.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific challenges you may encounter during the purification of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, offering step-by-step solutions grounded in chemical principles.

Question 1: My final product is contaminated with unreacted 3-fluoro-5-methylbenzaldehyde. How can I remove it?

Answer:

The presence of unreacted benzaldehyde is a common issue in reductive amination reactions, especially if the reaction has not gone to completion. Due to the significant difference in the chemical properties of the basic amine product and the neutral aldehyde starting material, an acid-base extraction is the most effective method for separation.

Underlying Principle: Your desired product, 1-(3-fluoro-5-methylphenyl)butan-1-amine, is a primary amine and is therefore basic. The unreacted starting material, 3-fluoro-5-methylbenzaldehyde, is neutral. By treating the mixture with an aqueous acid solution, the amine will be protonated to form a water-soluble ammonium salt, while the neutral aldehyde will remain in the organic phase.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The amine will react to form the hydrochloride salt and move into the aqueous layer. The unreacted aldehyde will remain in the organic layer.

  • Separation: Carefully separate the two layers. The top layer will be the organic phase containing the aldehyde, and the bottom layer will be the aqueous phase containing your protonated amine.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, you can wash the organic layer with another portion of 1 M HCl. Combine all aqueous layers.

  • Basification and Re-extraction: Cool the combined aqueous layers in an ice bath and slowly add a base, such as a 2 M sodium hydroxide (NaOH) solution, until the pH is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.

  • Final Extraction: Extract the aqueous layer with several portions of fresh organic solvent (ethyl acetate or DCM) to recover the purified amine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 1-(3-fluoro-5-methylphenyl)butan-1-amine.

Question 2: I'm observing a significant amount of the corresponding alcohol, 1-(3-fluoro-5-methylphenyl)butan-1-ol, in my product. What's the best way to remove this impurity?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations, particularly when using less selective reducing agents like sodium borohydride (NaBH₄), which can reduce the starting aldehyde or ketone.[1] The separation of the desired amine from the alcohol impurity can be effectively achieved using flash column chromatography.

Underlying Principle: While both the amine and the alcohol are polar molecules, the amine's basicity allows it to interact more strongly with the acidic silica gel stationary phase. By using a suitable mobile phase, the less polar alcohol will elute from the column before the more polar amine.

Step-by-Step Protocol for Flash Column Chromatography:

  • Column Preparation: Pack a silica gel column of an appropriate size for the amount of crude product you have.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of your column.

  • Elution: Begin eluting the column with a non-polar solvent, such as hexane or heptane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient might start at 100% hexane and gradually increase to a mixture of hexane and ethyl acetate (e.g., 80:20). To improve the peak shape of the amine and prevent tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.5-1%).[2]

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using thin-layer chromatography (TLC). The alcohol, being less polar, will elute first, followed by the purified amine.

  • Analysis and Concentration: Combine the pure fractions containing the desired amine and concentrate under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% TriethylamineThe gradient allows for the separation of compounds with different polarities. Triethylamine prevents the protonation of the amine on the acidic silica, reducing peak tailing.[2]
Monitoring TLC with UV visualization and/or a potassium permanganate stainAllows for the identification of fractions containing the desired product.
Question 3: My synthesis has produced a mixture of diastereomers. How can I separate them?

Answer:

The synthesis of 1-(3-fluoro-5-methylphenyl)butan-1-amine can result in the formation of diastereomers if a chiral center is already present in the starting materials or if a chiral reducing agent is used in a non-stereospecific manner. The separation of diastereomers is possible because they have different physical properties.[3] Two common methods for this are preparative High-Performance Liquid Chromatography (HPLC) or crystallization of diastereomeric salts.[4][5]

Method 1: Preparative HPLC

Underlying Principle: Diastereomers have different three-dimensional structures, which can lead to different interactions with a chiral or achiral stationary phase in HPLC, allowing for their separation.

General Protocol for Preparative HPLC:

  • Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the diastereomers. This may require screening different columns (both chiral and achiral) and mobile phases.

  • Scale-Up: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC system with a larger column.

  • Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions corresponding to each diastereomer are collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the isolated, pure diastereomers.

Method 2: Diastereomeric Salt Crystallization

Underlying Principle: This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[6][7] Since diastereomers have different solubilities, one salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.[3]

Step-by-Step Protocol for Diastereomeric Salt Crystallization:

  • Salt Formation: Dissolve the mixture of diastereomeric amines in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.

  • Crystallization: Gently heat the solution to ensure all the salt is dissolved. Then, allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with NaOH or another suitable base to regenerate the free amine.

  • Extraction: Extract the pure diastereomer with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

  • Analysis: The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 1-(3-fluoro-5-methylphenyl)butan-1-amine?

A1: The most common and efficient method for the synthesis of this type of amine is through reductive amination .[8] This typically involves the reaction of a carbonyl compound, such as 1-(3-fluoro-5-methylphenyl)butan-1-one , with an amine source like ammonia, in the presence of a reducing agent.[9] Alternatively, 3-fluoro-5-methylbenzaldehyde can be reacted with propylamine followed by reduction.[10]

Q2: What are the most common impurities I should expect in my crude product?

A2: Based on the reductive amination pathway, you should be on the lookout for the following impurities:

  • Unreacted Starting Materials: 1-(3-fluoro-5-methylphenyl)butan-1-one or 3-fluoro-5-methylbenzaldehyde.

  • Intermediate Imine: The imine formed from the condensation of the carbonyl compound and the amine source. This is more likely if the reduction step is incomplete.

  • Corresponding Alcohol: 1-(3-fluoro-5-methylphenyl)butan-1-ol, formed from the reduction of the starting carbonyl compound.

  • Over-alkylation Products: If a primary amine is used as a starting material, there is a possibility of forming a secondary amine as a byproduct.[11]

  • Diastereomers: If the synthesis is not stereoselective, a mixture of diastereomers will be formed.

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A3: A combination of the following techniques is recommended for a thorough analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and can be used to identify the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the purity of the final product and detecting the presence of impurities. A chiral HPLC method is necessary to determine the ratio of enantiomers or diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying impurities, especially those that are not volatile enough for GC-MS.

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification of 1-(3-fluoro-5-methylphenyl)butan-1-amine based on the likely impurities present in the crude reaction mixture.

Purification_Workflow start Crude Product (1-(3-Fluoro-5-methylphenyl)butan-1-amine) analysis1 Analyze Purity (TLC, NMR, LC-MS) start->analysis1 extraction Acid-Base Extraction check2 Alcohol Impurity Present? extraction->check2 chromatography Flash Column Chromatography check3 Diastereomers Present? chromatography->check3 diastereomer_sep Diastereomer Separation (Preparative HPLC or Diastereomeric Salt Crystallization) analysis2 Analyze Purity and Diastereomeric Ratio (Chiral HPLC, NMR) diastereomer_sep->analysis2 final_product Pure 1-(3-Fluoro-5-methylphenyl)butan-1-amine check1 Unreacted Aldehyde/Ketone Present? analysis1->check1 analysis2->final_product check1->extraction Yes check1->check2 No check2->chromatography Yes check2->check3 No check3->diastereomer_sep Yes check3->final_product No

Caption: A decision tree for the purification of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

References

  • This entry is intentionally left blank to maintain numbering consistency with the provided search results.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Process for preparing chiral amines. (2018).
  • Afanasyev, O. I., Podyacheva, E., Makarova, M. A., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Taillefer, M., & Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1133–1144. [Link]

  • Synthesis of amine stereoisomers. (2006).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]

  • Kumar, A., & Singh, R. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(2). [Link]

  • Formation of butylamine in the reductive amination of butyraldehyde... (n.d.). ResearchGate. [Link]

  • Resolution of chiral amines. (2000).
  • How to separate two diastereomeric amines? (2017). Chemistry Stack Exchange. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ACS Catalysis. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2007). Arkivoc. [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]

  • This entry is intentionally left blank to maintain numbering consistency with the provided search results.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts. [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in the reductive amination process for synthesizing this target molecule. The following question-and-answer guide addresses common issues and provides evidence-based solutions to optimize your reaction outcomes.

Overview of the Synthesis: Reductive Amination

The synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine is typically achieved via a one-pot reductive amination. This process involves two key steps:

  • Imine Formation: The reaction between a ketone (3-Fluoro-5-methylacetophenone) and an amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate). This is a reversible condensation reaction where a molecule of water is eliminated.[1]

  • Reduction: The in-situ reduction of the formed imine intermediate to the corresponding amine using a suitable reducing agent.[1][2]

The choice of solvent is not merely a medium for the reaction; it is an active parameter that profoundly influences the equilibrium of imine formation, the efficacy of the reducing agent, and the profile of side products.

Reactants 3-Fluoro-5-methylacetophenone + Amine Source (e.g., NH4OAc) Imine Imine Intermediate + H2O Reactants->Imine Step 1: Imine Formation (Reversible, Acid-Catalyzed) Solvent affects equilibrium Byproduct Alcohol Byproduct Reactants->Byproduct Imine->Reactants Product 1-(3-Fluoro-5-methylphenyl)butan-1-amine Imine->Product Step 2: Reduction (e.g., NaBH(OAc)3) Solvent affects hydride activity G start Start: Select Reaction Solvent q1 Is the chosen reducing agent STAB [NaBH(OAc)3]? start->q1 q2 Are you using catalytic hydrogenation (H2, Pd/C)? q1->q2 No dce_thf Use Aprotic Solvent: DCE, THF, EtOAc, 2-MeTHF (DCE is classic benchmark) q1->dce_thf Yes q2->dce_thf No (e.g., using NaBH4) protic Use Protic Solvent: Methanol, Ethanol q2->protic Yes acid Add catalytic AcOH to promote iminium ion formation dce_thf->acid end Proceed with Reaction acid->end caution Caution: Risk of solvent alkylation. Avoid reactive alcohols. protic->caution caution->end

Caption: Decision workflow for solvent selection in reductive amination.

Below is a comparative table to guide your choice:

SolventTypeTypical Reducing Agent(s)AdvantagesDisadvantages
1,2-Dichloroethane (DCE) Aprotic, ChlorinatedNaBH(OAc)₃"Gold standard"; excellent solubility, promotes clean reactions with STAB. [3]Environmental and health concerns. [4]
Tetrahydrofuran (THF) Aprotic, EtherNaBH(OAc)₃, NaBH₃CNGood general-purpose aprotic solvent. [3]Can form peroxides; lower boiling point than DCE.
Methanol (MeOH) Protic, AlcoholNaBH₄, NaBH₃CNExcellent dissolving power; can facilitate rapid imine formation. [5]Competes with imine formation (water source); risk of ketone reduction with NaBH₄. [6][7]
Ethyl Acetate (EtOAc) Aprotic, EsterNaBH(OAc)₃Greener alternative to DCE; often gives comparable results. [4]Can be sensitive to hydrolysis under strongly acidic/basic conditions.
2-Methyl-THF (2-MeTHF) Aprotic, EtherNaBH(OAc)₃Greener alternative to THF and DCE. [4]Higher cost; may have slightly different solubility profile.

Recommendation: For the synthesis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, starting with 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and using sodium triacetoxyborohydride (STAB) as the reducing agent is the most reliable and well-documented approach. [3]For a greener process, ethyl acetate (EtOAc) is an excellent alternative to investigate. [4]

Q4: My purification is complicated by persistent impurities. Can solvent choice during the reaction help?

A4: Absolutely. A well-chosen solvent minimizes side reactions, which is the best way to simplify purification.

  • Minimizing Byproducts: As discussed, using an aprotic solvent like DCE with STAB will minimize the formation of the alcohol byproduct. [3]* Cyanide Adducts: If you use NaBH₃CN, a potential side product is the addition of cyanide to the iminium ion. This is less of an issue with STAB.

  • Solvent-Derived Impurities: When using catalytic hydrogenation (e.g., H₂/Pd/C) in an alcohol solvent, the solvent itself can be oxidized on the catalyst surface to an aldehyde or ketone. This new carbonyl compound can then participate in the reductive amination, leading to N-alkylation of your product with a fragment from the solvent (e.g., N-ethyl or N-isopropyl impurities). [8]If using this reduction method, a non-alcoholic solvent is preferable.

  • Workup Considerations: The basic nature of your amine product dictates the workup. You will typically perform an acidic wash to remove unreacted ketone and a basic extraction to isolate your amine product. The solvent must be immiscible with water (e.g., DCM, EtOAc, MTBE). Furthermore, some fluorinated amines can be sensitive to water, and a non-aqueous workup might be necessary, which is easier if the reaction solvent is volatile and easily removed. [9] Troubleshooting Steps:

  • Reaction Solvent: Use DCE or EtOAc with STAB to ensure the cleanest possible crude reaction mixture.

  • Workup Solvent: Use a solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) for extraction.

  • Drying: Be meticulous in drying the organic layers (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation, especially given the potential water sensitivity of fluorinated amines. [9]

References
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • G. Danoun, et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Le-Criox, M. et al. (2018). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • He, C. et al. (2020). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (Referenced in Myers Chem 115 lecture notes). [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (2017). The Process Chemist's Ring. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Fluoro-5-methylphenyl)butan-1-amine Derivatives as Monoamine Transporter Ligands

For researchers and drug development professionals navigating the complex landscape of psychoactive compound design, understanding the nuanced interplay between chemical structure and biological activity is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of psychoactive compound design, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-fluoro-5-methylphenyl)butan-1-amine derivatives, a class of compounds with potential as modulators of monoamine transporters. Due to the limited publicly available data on this specific scaffold, this guide will draw upon established SAR principles from the broader class of phenethylamines and amphetamines to infer the likely pharmacological profile of these derivatives. All discussions are grounded in experimental data from analogous compounds to provide a robust framework for future research and development.

The Core Scaffold: A Platform for Neuromodulation

The 1-(3-fluoro-5-methylphenyl)butan-1-amine scaffold is a classic phenethylamine derivative. Such compounds are well-established as ligands for monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] By inhibiting the reuptake or promoting the release of these key neurotransmitters, these molecules can exert a range of effects on the central nervous system, with applications in conditions such as depression, ADHD, and anxiety disorders.[1][3]

The specific substitutions on the core scaffold of 1-(3-fluoro-5-methylphenyl)butan-1-amine—a fluorine atom and a methyl group at the meta positions of the phenyl ring, and a butyl chain extending from the alpha-carbon—are critical determinants of its potency and selectivity. This guide will dissect the influence of each of these structural features.

Structure-Activity Relationship (SAR) Analysis: An Inferential Approach

Phenyl Ring Substitutions: The Impact of Fluorine and Methyl Groups

The substitution pattern on the phenyl ring is a key factor in determining the pharmacological profile of phenethylamine derivatives.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's properties. Due to its high electronegativity and relatively small size, fluorine can modulate factors such as metabolic stability, membrane permeability, and binding affinity.[4] In the context of amphetamine analogs, a fluorine atom on the phenyl ring can influence selectivity for different monoamine transporters. For instance, 3-fluoroamphetamine (3-FA) acts as a monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[5] This suggests that the 3-fluoro substitution in our target scaffold may also direct activity towards the catecholamine transporters.

  • Methyl Substitution: A methyl group at the meta position (C3 or C5) can also influence activity. While less data is available for 3,5-disubstituted compounds, studies on singly substituted amphetamines show that a methyl group can impact potency and selectivity.

  • Combined 3-Fluoro and 5-Methyl Substitution: The combination of these two groups at the meta positions is less common in the published literature. However, based on the known effects of individual substitutions, it is plausible that this pattern could lead to a nuanced pharmacological profile, potentially with a preference for dopamine and norepinephrine transport modulation.

Alkylamine Chain Length: The Butyl Moiety

The length of the alkyl chain separating the phenyl ring and the amine group is another critical determinant of activity.

  • From Ethyl to Butyl: Research on serotonin (5-hydroxytryptamine) analogues has demonstrated that extending the alkyl chain from ethyl to propyl and then to butyl can significantly impact potency at the serotonin transporter (SERT). In one study, a butylamine derivative of serotonin (B-5HT) displayed a lower IC50 value (higher potency) for inhibiting serotonin uptake compared to serotonin itself, which has an ethylamine side chain.[6] This suggests that the butylamine chain in the 1-(3-fluoro-5-methylphenyl)butan-1-amine scaffold may confer increased potency at SERT compared to its shorter-chain phenethylamine or amphetamine counterparts.

N-Alkylation of the Amine

While the primary focus is on the unsubstituted amine, it is worth noting that N-alkylation (e.g., N-methylation to form a methamphetamine analog) is a common modification in this class of compounds. Generally, N-methylation tends to increase potency, particularly at the dopamine and norepinephrine transporters.[7]

Comparative Analysis of Analogues

To provide a quantitative basis for our SAR discussion, the following table summarizes the in vitro activity of key amphetamine analogues that are structurally related to the core of 1-(3-fluoro-5-methylphenyl)butan-1-amine. The data is presented as EC50 values for monoamine release, which is a common mechanism of action for amphetamine-like compounds.[8]

CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Reference
m-Fluoroamphetamine (3-FA)~30~1000[8]
p-Fluoroamphetamine (4-FA)~100~200[8]
m-Methylamphetamine~50~500[8]
p-Methylamphetamine~25~50[8]

This data is inferred from graphical representations in the cited literature and should be considered approximate.

From this data, we can observe that meta-substitutions (like in 3-FA and 3-methylamphetamine) tend to confer a higher selectivity for dopamine release over serotonin release compared to their para-substituted counterparts.

Experimental Protocols

To facilitate further research in this area, we provide a standard protocol for evaluating the activity of novel compounds at monoamine transporters.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Plate the HEK293 cells expressing the transporter of interest in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, wash the cells with assay buffer. Then, add varying concentrations of the test compound to the wells.

  • Radioligand Addition: Add the radiolabeled monoamine substrate to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by fitting the data to a dose-response curve.

Visualizations

Key Structure-Activity Relationships

SAR_Summary cluster_phenyl Phenyl Ring Substitutions cluster_chain Alkylamine Chain cluster_amine Amine Group 3-Fluoro 3-Fluoro Increased DA/NE Selectivity (inferred) Increased DA/NE Selectivity (inferred) 3-Fluoro->Increased DA/NE Selectivity (inferred) Likely confers 5-Methyl 5-Methyl Modulates Potency (inferred) Modulates Potency (inferred) 5-Methyl->Modulates Potency (inferred) Likely Butyl Chain Butyl Chain Increased Potency at SERT (inferred) Increased Potency at SERT (inferred) Butyl Chain->Increased Potency at SERT (inferred) Potentially Primary Amine Primary Amine Baseline Activity Baseline Activity Primary Amine->Baseline Activity N-Alkylation N-Alkylation Increased Potency (general trend) Increased Potency (general trend) N-Alkylation->Increased Potency (general trend) Generally leads to Core Scaffold Core Scaffold Core Scaffold->3-Fluoro Core Scaffold->5-Methyl Core Scaffold->Butyl Chain Core Scaffold->Primary Amine

Caption: Inferred SAR of 1-(3-Fluoro-5-methylphenyl)butan-1-amine derivatives.

Monoamine Transporter Assay Workflow

Assay_Workflow start Start plate_cells Plate Transporter-Expressing Cells start->plate_cells add_compound Add Test Compound Dilutions plate_cells->add_compound add_radioligand Add Radiolabeled Monoamine add_compound->add_radioligand incubate Incubate at Room Temperature add_radioligand->incubate wash Wash to Terminate Uptake incubate->wash lyse Lyse Cells wash->lyse count Scintillation Counting lyse->count analyze Analyze Data (IC50 determination) count->analyze end End analyze->end

Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.

Conclusion

This guide provides a comprehensive, albeit inferential, analysis of the structure-activity relationship for 1-(3-fluoro-5-methylphenyl)butan-1-amine derivatives. Based on data from structurally related compounds, it is hypothesized that this scaffold is likely to produce compounds with activity at monoamine transporters, with a potential preference for the dopamine and norepinephrine transporters conferred by the 3-fluoro substitution. The butylamine side chain may enhance potency, particularly at the serotonin transporter. Further empirical investigation is required to validate these hypotheses and to fully elucidate the pharmacological profile of this promising class of compounds. The experimental protocols and SAR insights provided herein offer a solid foundation for such future research endeavors.

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82–S88. [Link]

  • This cit
  • This cit
  • This cit
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024). Molecules, 29(22), 5240. [Link]

  • Kasture, A., et al. (2018). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature Communications, 9(1), 2692. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Zwart, R., et al. (2014). Pharmacology and Toxicology of Amphetamine-Type Stimulants. Toxics, 2(2), 199-232. [Link]

  • 3-Fluoroamphetamine. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 337(1), 218-225. [Link]

  • This cit
  • This cit
  • This cit
  • This cit

Sources

Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiopurity of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to ensure the enantiopurity of chiral molecules.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for confirming the enantiopurity of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, a primary amine of interest in medicinal chemistry. We will delve into the rationale behind selecting appropriate chiral stationary phases (CSPs), optimizing mobile phase conditions, and establishing a validated analytical method.

The Analyte: 1-(3-Fluoro-5-methylphenyl)butan-1-amine

Understanding the structure of the analyte is the first step in rational method development.

G cluster_enantiomers Enantiomers of 1-(3-Fluoro-5-methylphenyl)butan-1-amine R_enantiomer (R)-enantiomer R_structure S_enantiomer (S)-enantiomer S_structure

Caption: Chemical structures of the (R) and (S) enantiomers of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

The key structural features influencing its chiral separation are:

  • A primary amine group (-NH2): This basic group is a primary site for interaction with the CSP and can be protonated.

  • A chiral center: The carbon atom bonded to the amine group, the phenyl ring, the butyl chain, and a hydrogen atom.

  • A substituted phenyl ring: The fluorine and methyl substituents can participate in π-π, dipole-dipole, and steric interactions.

Comparing Chiral Stationary Phases (CSPs) for Primary Amine Separation

The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method.[2] For primary amines like our target analyte, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs

These are the most widely used CSPs for their broad applicability.[3][4] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[5][6]

  • Mechanism of Separation: Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral grooves of the polysaccharide structure.[6]

  • Advantages:

    • Broad enantioselectivity for a wide range of compounds.

    • Available in both coated and more robust immobilized versions, the latter allowing for a wider range of solvents.[6]

  • Considerations: The choice between different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(3-chloro-4-methylphenylcarbamate)) can significantly impact selectivity.[7]

Macrocyclic Glycopeptide-Based CSPs

These CSPs, such as those based on vancomycin or teicoplanin, are known for their unique and broad selectivity, especially for amino acids and other ionizable compounds.[8][9][10]

  • Mechanism of Separation: The complex structure of macrocyclic glycopeptides offers multiple interaction points, including hydrophobic pockets, hydrogen bond donors and acceptors, and ion-exchange sites.[9][11]

  • Advantages:

    • Excellent for separating polar and ionizable compounds like primary amines.

    • Can be used in various modes, including reversed-phase, normal-phase, and polar organic mode.[12]

  • Considerations: The mobile phase pH and ionic strength are critical parameters for optimizing separations on these columns.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[13]

  • Mechanism of Separation: The primary mechanism is inclusion complexation, where the hydrophobic part of the analyte (the phenyl ring) fits into the cyclodextrin cavity.[14][15] Chiral recognition is enhanced by interactions with the hydroxyl groups at the rim of the cyclodextrin.

  • Advantages:

    • Particularly effective in reversed-phase mode with aqueous-organic mobile phases.[14]

  • Considerations: The size of the cyclodextrin (α, β, or γ) and its derivatization are key to achieving separation.

Pirkle-Type (Brush-Type) CSPs

These are synthetic CSPs with a chiral molecule covalently bonded to the silica surface.[16]

  • Mechanism of Separation: Chiral recognition is based on a "three-point interaction" model involving hydrogen bonding, π-π interactions, and steric hindrance.

  • Advantages:

    • Covalently bonded phases are very robust.[17]

    • The availability of both (R) and (S) versions of the CSP allows for the inversion of elution order, which can be advantageous for quantifying trace enantiomeric impurities.[17]

  • Considerations: They tend to have a narrower range of applicability compared to polysaccharide or macrocyclic glycopeptide CSPs.

Strategic Approach to Chiral Method Development

A systematic screening approach is the most efficient way to identify a suitable chiral separation method.

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Protocol 1: CSP and Mobile Phase Screening

Objective: To identify a promising combination of CSP and mobile phase for the separation of the enantiomers of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

Materials:

  • Racemic standard of 1-(3-Fluoro-5-methylphenyl)butan-1-amine (1 mg/mL in methanol)

  • HPLC grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Mobile phase additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

  • Chiral columns:

    • Polysaccharide-based: e.g., Daicel CHIRALPAK® IA, IB, IC

    • Macrocyclic glycopeptide-based: e.g., Supelco CHIROBIOTIC® V, T

    • Cyclodextrin-based: e.g., Astec CYCLOBOND™ I 2000

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane/EtOH (80:20, v/v) + 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: ACN/MeOH (90:10, v/v) + 0.1% TFA + 0.1% DEA

    • Reversed-Phase (for Cyclodextrin and Macrocyclic Glycopeptide CSPs):

      • Mobile Phase D: Water/ACN (50:50, v/v) + 0.1% TFA

  • Injection: Inject 5 µL of the racemic standard.

  • Detection: UV at 254 nm.

  • Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) for any observed separation.

Rationale for Additives: The basic nature of the primary amine can lead to poor peak shape due to interactions with residual silanols on the silica support. A basic additive like DEA is used in normal and polar organic modes to improve peak symmetry.[18] In reversed-phase, an acidic additive like TFA is often used to protonate the amine, which can enhance interaction with certain CSPs and improve peak shape.[19]

Protocol 2: Method Optimization

Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers with good peak shape and a reasonable run time.

Procedure (Example for a Polysaccharide Column in Normal Phase):

  • Mobile Phase Composition: If partial separation was observed with n-Hexane/IPA (90:10), systematically vary the percentage of IPA (e.g., 5%, 15%, 20%) to find the optimal balance between retention and resolution.

  • Additive Concentration: Adjust the concentration of DEA (e.g., 0.05%, 0.2%) to optimize peak shape.

  • Flow Rate: Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to balance analysis time and efficiency.

  • Temperature: Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on the separation.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical performance data for the separation of 1-(3-Fluoro-5-methylphenyl)butan-1-amine enantiomers on different CSPs.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Tailing Factor
Daicel CHIRALPAK® IA n-Hexane/IPA (85:15) + 0.1% DEA8.2, 9.52.11.1
Supelco CHIROBIOTIC® V ACN/MeOH (95:5) + 0.1% TFA/0.1% DEA12.1, 13.51.81.3
Astec CYCLOBOND™ I 2000 Water/ACN (60:40) + 0.1% TFA6.5, 6.90.91.5

Interpretation: In this hypothetical scenario, the polysaccharide-based column (CHIRALPAK® IA) provides the best combination of resolution and peak shape for this particular analyte under normal phase conditions. The macrocyclic glycopeptide column also shows good potential, while the cyclodextrin-based column under these conditions is less effective.

Conclusion and Recommendations

For the chiral analysis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, a systematic screening of polysaccharide and macrocyclic glycopeptide-based CSPs under normal phase and polar organic conditions is highly recommended. The inclusion of a basic additive is crucial for achieving good peak shape. While derivatization with a chiral reagent is an alternative strategy, direct separation on a CSP is generally preferred for its simplicity and reduced risk of side reactions.[20][21] Once a suitable method is developed, it must be fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for routine enantiopurity determination.

References

  • Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents - ResearchGate. (2025). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. Retrieved from [Link]

  • (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Retrieved from [Link]

  • Daicel Polysaccharide Stationary Phases. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Retrieved from [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - MDPI. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. Retrieved from [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed. Retrieved from [Link]

  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed. Retrieved from [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. (2022). Retrieved from [Link]

  • A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters - The Royal Society of Chemistry. Retrieved from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023). Retrieved from [Link]

  • Polysaccharide-based CSPs - Chiralpedia. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022). Retrieved from [Link]

  • Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated - SZTE Publicatio Repozitórium. Retrieved from [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. Retrieved from [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases - YouTube. (2022). Retrieved from [Link]

  • Chiral HPLC Method Development. Retrieved from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Retrieved from [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - Preprints.org. (2025). Retrieved from [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. (2021). Retrieved from [Link]

  • The Chiral Notebook. Retrieved from [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. Retrieved from [Link]

  • Cyclodextrin-based CSPs - Chiralpedia. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2015). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Thermal Analysis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine Salts via Differential Scanning Calorimetry

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's bioavailability, stabili...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's bioavailability, stability, and manufacturability. For researchers, scientists, and drug development professionals working with novel compounds such as 1-(3-Fluoro-5-methylphenyl)butan-1-amine, a comprehensive understanding of the thermal properties of its various salt forms is paramount. This guide provides an in-depth technical comparison of potential salt forms of this API using Differential Scanning calorimetry (DSC), a cornerstone technique in solid-state characterization.

The Imperative of Salt Selection and the Role of DSC

The journey of a drug candidate from discovery to a viable medicinal product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The freebase form of 1-(3-Fluoro-5-methylphenyl)butan-1-amine, while possessing the desired pharmacological activity, may exhibit suboptimal characteristics such as poor solubility or instability. Salt formation, by reacting the basic amine with an acid, is a widely employed strategy to overcome these limitations. However, the choice of the counter-ion is not trivial. Different salt forms can exhibit distinct crystalline structures, a phenomenon known as polymorphism, which can significantly impact the drug's performance.[1][2]

Differential Scanning Calorimetry (DSC) is an indispensable analytical tool in this context.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a wealth of information about the material's thermal properties.[5] By subjecting the various salt forms of 1-(3-Fluoro-5-methylphenyl)butan-1-amine to a controlled temperature program, we can elucidate key parameters such as melting point, enthalpy of fusion, and the presence of polymorphic transitions.[4] This data is crucial for selecting the most stable and developable salt form.

Experimental Protocol: A Self-Validating System for DSC Analysis

To ensure the generation of reliable and reproducible data, a meticulously designed experimental protocol is essential. The following procedure outlines a robust methodology for the DSC analysis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine salts.

1. Sample Preparation: The Foundation of Accurate Measurement

  • Salt Synthesis and Purification: Synthesize the desired salts (e.g., hydrochloride, hydrobromide, sulfate, tartrate) of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. Ensure high purity of each salt form through appropriate recrystallization and drying techniques. The presence of impurities can significantly affect the DSC thermogram.[4]

  • Sample Weighing: Accurately weigh 2-5 mg of the salt sample into a standard aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Pan Sealing: Hermetically seal the pans to prevent any loss of volatile substances during heating.

2. Instrument Calibration: Ensuring Data Integrity

  • Temperature and Enthalpy Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point and enthalpy of fusion. This step is critical for the accuracy of the measured thermal events.[6]

3. DSC Measurement: The Heart of the Analysis

  • Temperature Program: Heat the sample and reference pans at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected thermal events (e.g., from 25 °C to 300 °C).[6]

  • Inert Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation of the sample.

4. Data Analysis: Translating Thermograms into Insights

  • Melting Point (Tonset and Tpeak): Determine the onset and peak temperatures of the melting endotherm. The onset temperature represents the initiation of melting, while the peak temperature is the point of maximum heat flow.

  • Enthalpy of Fusion (ΔHfus): Calculate the area under the melting peak to determine the enthalpy of fusion. This value is proportional to the amount of energy required to melt the crystalline structure and is an indicator of the degree of crystallinity.

  • Polymorphic Transitions: Look for any endothermic or exothermic events prior to the final melting peak. These can indicate solid-solid phase transitions between different polymorphic forms.[7]

Comparative Analysis of 1-(3-Fluoro-5-methylphenyl)butan-1-amine Salts: Hypothetical Data

To illustrate the practical application of DSC in salt selection, the following table presents hypothetical yet realistic data for four different salt forms of 1-(3-Fluoro-5-methylphenyl)butan-1-amine.

Salt FormMelting Point (Tpeak, °C)Enthalpy of Fusion (ΔHfus, J/g)Observations
Hydrochloride 185.295.8Sharp, single endotherm.
Hydrobromide 198.7105.3Sharp, single endotherm at a higher temperature.
Sulfate 220.5120.1Broad endotherm, suggesting possible decomposition.
L-Tartrate 165.480.2Endotherm preceded by a smaller endothermic event at 150.1 °C.

Interpretation of Results and Decision-Making

The hypothetical data presented above allows for a comparative assessment of the different salt forms:

  • Hydrochloride and Hydrobromide Salts: Both exhibit sharp, single melting endotherms, indicative of stable crystalline forms. The hydrobromide salt displays a higher melting point and a greater enthalpy of fusion, suggesting a more stable crystal lattice compared to the hydrochloride salt. A higher melting point is often desirable as it can correlate with improved physical stability.

  • Sulfate Salt: The high melting point is promising; however, the broadness of the endotherm raises concerns about potential decomposition during melting. Further analysis using Thermogravimetric Analysis (TGA) would be necessary to confirm if the thermal event is solely melting or accompanied by degradation.[8]

  • L-Tartrate Salt: The presence of a thermal event prior to the final melting peak is a strong indicator of polymorphism. The material may be undergoing a transition from a less stable to a more stable crystalline form upon heating. This could present challenges during manufacturing and storage, as the polymorphic form could change over time, potentially affecting the drug's performance.

Visualizing the Workflow and Decision Logic

To further clarify the experimental and decision-making process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis salt_synthesis Salt Synthesis & Purification weighing Weighing (2-5 mg) salt_synthesis->weighing sealing Hermetic Sealing weighing->sealing calibration Instrument Calibration sealing->calibration Introduce to DSC measurement DSC Measurement (10 °C/min) calibration->measurement data_analysis Data Analysis measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation Generate Thermogram

Caption: Experimental workflow for DSC analysis of amine salts.

decision_making cluster_criteria Evaluation Criteria start DSC Data of Salt Forms single_endotherm Single, Sharp Melting Endotherm? start->single_endotherm high_mp High Melting Point? single_endotherm->high_mp Yes further_investigation Further Investigation Required (e.g., TGA, XRPD) single_endotherm->further_investigation No (Polymorphism/Decomposition) high_enthalpy High Enthalpy of Fusion? high_mp->high_enthalpy Yes stable_form Potentially Stable Salt Form high_mp->stable_form No high_enthalpy->stable_form Yes high_enthalpy->stable_form No

Caption: Decision-making logic based on DSC data.

Conclusion

Differential Scanning Calorimetry provides a rapid and robust method for the comparative analysis of different salt forms of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. The insights gained from DSC, particularly regarding melting point, enthalpy of fusion, and polymorphism, are instrumental in guiding the selection of a salt form with optimal physicochemical properties for further drug development. While DSC is a powerful tool, it is often used in conjunction with other analytical techniques, such as X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA), for a comprehensive solid-state characterization. The judicious application of these techniques will ultimately lead to the development of a safe, stable, and efficacious drug product.

References

  • Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. Available at: [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. Available at: [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH Analyzing & Testing. Available at: [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ResearchGate. Available at: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]

  • Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc). ResearchGate. Available at: [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available at: [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. MDPI. Available at: [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society. Available at: [Link]

  • Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc). IEEE Xplore. Available at: [Link]

  • Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. Available at: [Link]

  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • (PDF) Study of Polymorphism From DSC Melting Curves; Polymorphs of Terfenadine. ResearchGate. Available at: [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. National Institutes of Health. Available at: [Link]

  • 3-(3-Bromo-2-fluoro-5-methylphenyl)butan-1-amine. PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(3-Fluoro-5-methylphenyl)butan-1-amine

This document provides a detailed protocol for the safe and compliant disposal of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. As a fluorinated aromatic amine, this compound requires careful handling not only during its use...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(3-Fluoro-5-methylphenyl)butan-1-amine. As a fluorinated aromatic amine, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Characterization and Analysis

  • Amine Group (-NH2): Amines are typically basic and can be corrosive or irritating to skin and eyes. They can also be toxic and may cause respiratory irritation.[1]

  • Fluorinated Phenyl Group: The presence of a fluorine atom designates this as a halogenated organic compound.[2][3] Such compounds are often treated as hazardous waste due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[2][4]

Based on data from structurally similar fluorinated and amine compounds, we can infer the likely hazards associated with this substance.

Hazard ClassificationAnticipated Hazard StatementRationale / Based on Analogous Compounds
Acute Toxicity, Oral H302: Harmful if swallowedCommon for amine and fluorinated aromatic compounds.[5][6]
Skin Corrosion/Irritation H315: Causes skin irritationA frequent characteristic of amines.[1][5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritationA frequent characteristic of amines.[7][5][6]
Specific Target Organ Toxicity H335: May cause respiratory irritationA common hazard for volatile amines and organic compounds.[5][6]
Aquatic Hazard H412: Harmful to aquatic life with long-lasting effectsA potential hazard for complex organic molecules.[8]

Given these anticipated hazards, 1-(3-Fluoro-5-methylphenyl)butan-1-amine must be managed as hazardous chemical waste .

Personnel Protection: Your First Line of Defense

Before handling the compound for disposal, ensure all appropriate Personal Protective Equipment (PPE) is worn. The causality is clear: preventing exposure is paramount.

  • Eye Protection: Use safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[5]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5]

  • Skin and Body Protection: Wear a lab coat. Ensure it is buttoned to provide maximum coverage.

  • Respiratory Protection: All handling of waste, especially transfers between containers, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]

The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is strict segregation as halogenated organic waste.[2][9] Co-mingling with non-halogenated waste streams leads to complex and costly disposal challenges. Drain disposal is strictly forbidden.[2][10][11]

Step 1: Select the Appropriate Waste Container
  • Compatibility is Key: Use a designated container for halogenated organic waste. These are typically supplied by your institution's Environmental Health and Safety (EHS) department. Polyethylene or glass containers are generally suitable.[2][12] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[12][13]

  • Never Use Food Containers: Storing hazardous waste in containers that could be mistaken for food items is a dangerous practice and is strictly prohibited.[12]

Step 2: Waste Collection and Segregation
  • Perform in a Fume Hood: All transfers of 1-(3-Fluoro-5-methylphenyl)butan-1-amine waste into the collection container must occur within a chemical fume hood.[9]

  • Segregate at the Source: This compound is a halogenated organic waste . It must NOT be mixed with:

    • Non-halogenated organic waste (e.g., acetone, ethanol, hexanes).

    • Aqueous waste (acids, bases).

    • Strong oxidizing or reducing agents.

  • Headspace: Do not fill the container to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion.[12]

  • Keep Closed: The waste container must be kept securely capped at all times, except when you are actively adding waste.[9][11] This minimizes the release of vapors and prevents spills.

Step 3: Labeling for Safety and Compliance

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag provided by your EHS office.[9]

  • Complete All Fields: The label must include:

    • The full chemical name: "1-(3-Fluoro-5-methylphenyl)butan-1-amine". Do not use abbreviations.

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage Pending Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area should be clearly marked.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[9]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials like acids and oxidizers.[2]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you are no longer generating this waste stream, submit a chemical waste collection request to your institution's EHS department.[11][14]

  • Follow Institutional Timelines: Be aware of limits on how long waste can be stored in the lab. Many institutions require pickup within six to twelve months of the accumulation start date.[14][15]

The following diagram illustrates the decision-making workflow for the disposal process.

DisposalWorkflow start Generated Waste: 1-(3-Fluoro-5-methylphenyl)butan-1-amine check_halogen Is it a halogenated organic compound? start->check_halogen collect_halogenated Collect in a designated HALOGENATED ORGANIC waste container. check_halogen->collect_halogenated Yes collect_non_halogenated Collect in a NON-HALOGENATED waste container. check_halogen->collect_non_halogenated No yes_halogen YES (Contains Fluorine) no_halogen NO label_waste Immediately attach a completed Hazardous Waste Tag. collect_halogenated->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste request_pickup When full or no longer in use, submit a collection request to EHS. store_waste->request_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluoro-5-methylphenyl)butan-1-amine
Reactant of Route 2
1-(3-Fluoro-5-methylphenyl)butan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.